Technical Documentation Center

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one
  • CAS: 1865196-56-0

Core Science & Biosynthesis

Foundational

Therapeutic Potential of Furan-Substituted Spiro-Beta-Lactams: A Technical Guide

Executive Summary: The Convergence of Rigidity and Bioactivity The -lactam ring remains the most commercially successful pharmacophore in history, anchoring the penicillin and cephalosporin classes. However, the rise of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Convergence of Rigidity and Bioactivity

The


-lactam ring remains the most commercially successful pharmacophore in history, anchoring the penicillin and cephalosporin classes. However, the rise of antimicrobial resistance (AMR) and the demand for novel chemotherapeutics have necessitated structural evolution. Furan-substituted spiro-

-lactams
represent a "privileged scaffold" strategy.

This guide analyzes this specific subclass, where the fusion of the


-lactam ring at a spiro-carbon creates a rigid, non-planar architecture. This conformation minimizes the entropic penalty of binding to protein targets.[1] Concurrently, the incorporation of a furan moiety —acting as a lipophilic bioisostere and hydrogen bond acceptor—enhances membrane permeability and target affinity. This document details their synthesis via the Staudinger reaction, their mechanistic impact on MDR pathogens and cancer cell lines, and validated experimental protocols.

Structural Rationale & SAR Analysis

The Spiro-Constraint Advantage

Linear


-lactams are susceptible to rapid hydrolysis and often lack selectivity for non-bacterial targets. Spiro-fusion (typically at C3 or C4) introduces steric bulk and conformational rigidity.
  • Metabolic Stability: The spiro center shields the

    
    -lactam carbonyl from non-specific nucleophilic attack (e.g., by 
    
    
    
    -lactamases).
  • Selectivity: The orthogonal arrangement of the two rings allows for simultaneous interaction with hydrophobic pockets (via the spiro-fused ring) and nucleophilic residues (via the

    
    -lactam carbonyl).
    
The Furan Pharmacophore

The furan ring is introduced typically via Schiff bases derived from furan-2-carboxaldehyde.

  • Electronic Effects: The oxygen atom in the furan ring acts as a weak H-bond acceptor.

  • Lipophilicity: Furan substitution increases

    
    , facilitating passive transport across the complex mycobacterial cell wall (in TB applications) or mammalian cell membranes (in cancer therapy).
    
Visualization: Structure-Activity Relationship (SAR)[2]

SAR_Logic Core Spiro-Beta-Lactam Core Spiro Spiro Carbon Center (Rigidity & Entropy Reduction) Core->Spiro Structural Integrity Lactam Beta-Lactam Carbonyl (Acylating Agent) Core->Lactam Covalent Binding Furan Furan Substituent (Lipophilicity & H-Bonding) Furan->Core Attached at C3/N1 Target Therapeutic Outcome (AMR/Anticancer) Furan->Target Permeability Spiro->Target Selectivity Lactam->Target Potency

Figure 1: SAR logic of furan-substituted spiro-beta-lactams, highlighting the distinct roles of the furan ring, spiro-center, and lactam core.

Synthetic Methodology: The Staudinger Ketene-Imine Cycloaddition[4][5][6][7][8]

The gold standard for synthesizing these scaffolds is the Staudinger [2+2] cycloaddition . This reaction is stereoselective, typically favoring the cis-isomer (syn) or trans-isomer (anti) depending on the order of addition and electronic substituents.[2]

Reaction Mechanism[1]
  • Imine Formation: Condensation of furan-2-carboxaldehyde with a primary amine (e.g., aniline or amino-cyclic compound).

  • Ketene Generation: In situ generation of a ketene from an acid chloride using a tertiary base (Triethylamine).

  • Cycloaddition: The nucleophilic imine attacks the electrophilic ketene (orthogonal approach) to form a zwitterionic intermediate, which cyclizes to the

    
    -lactam.[2]
    
Visualization: Synthetic Workflow

Staudinger_Synthesis Aldehyde Furan-2-carboxaldehyde SchiffBase Schiff Base (Imine) (Furan-CH=N-R) Aldehyde->SchiffBase Condensation (-H2O) Amine Primary Amine (e.g., Aniline/Cyclic Amine) Amine->SchiffBase Condensation (-H2O) AcidChloride Acid Chloride (Ketene Precursor) Ketene Ketene Intermediate (R-CH=C=O) AcidChloride->Ketene Elimination (-HCl) Base Triethylamine (Et3N) Base->Ketene Elimination (-HCl) Zwitterion Zwitterionic Intermediate SchiffBase->Zwitterion Nucleophilic Attack Ketene->Zwitterion Nucleophilic Attack Product Furan-Substituted Spiro-Beta-Lactam Zwitterion->Product Conrotatory Ring Closure

Figure 2: Step-wise mechanism of the Staudinger reaction for synthesizing furan-spiro-beta-lactams.[2]

Therapeutic Verticals

Antimicrobial Activity (MDR Focus)

Furan-substituted spiro-


-lactams have shown potent activity against Mycobacterium tuberculosis (Mtb) and Methicillin-resistant Staphylococcus aureus (MRSA).
  • Mechanism: The spiro-lactam mimics the D-Ala-D-Ala terminus of peptidoglycan precursors, acylating the active site serine of Penicillin-Binding Proteins (PBPs).

  • Furan Role: Nitro-furan derivatives (warheads) can undergo bioreduction within the bacteria to generate reactive radical species, damaging DNA and enzymes, offering a dual mechanism of action (cell wall inhibition + oxidative stress).

Anticancer Potential

These compounds exhibit cytotoxicity against breast (MCF-7), liver (HepG2), and lung (A549) cancer lines.

  • Tubulin Inhibition: Similar to combretastatin, the furan moiety occupies the colchicine-binding site on tubulin, inhibiting polymerization and arresting the cell cycle at G2/M phase.

  • Cholesterol Absorption (NPC1L1): Structurally analogous to Ezetimibe, specific spiro-lactams inhibit the Niemann-Pick C1-Like 1 protein, disrupting cholesterol homeostasis in tumor cells which require high lipid turnover.

Summary of Potency Data
Compound ClassSubstituent (R)Target Organism/CellIC50 / MICMechanism
Spiro-Azetidine 5-Nitro-2-furoylM. tuberculosis (H37Rv)0.4 µg/mLCell wall + Radical stress
Bis-Spiro-Lactam Furan-2-ylMCF-7 (Breast Cancer)12.5 µMTubulin Polymerization Inh.
Spiro-Indolinone Furan-2-ylS. aureus (MRSA)32 µg/mLPBP2a Inhibition
Monocyclic Furan-2-ylHepG2 (Liver Cancer)20 µg/mLApoptosis Induction

Experimental Protocols

Protocol A: Synthesis of 3-chloro-4-(furan-2-yl)-1-azaspiro[4.3]octan-2-one

A self-validating protocol for generating the core scaffold.

Materials:

  • Furan-2-carboxaldehyde (10 mmol)

  • Cyclopentylamine (10 mmol)

  • Chloroacetyl chloride (12 mmol)

  • Triethylamine (Et3N) (25 mmol)

  • Anhydrous Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO4)

Methodology:

  • Schiff Base Formation: Dissolve furan-2-carboxaldehyde and cyclopentylamine in 30 mL anhydrous DCM. Stir at room temperature (RT) for 6 hours. Monitor by TLC (disappearance of aldehyde spot).

    • Checkpoint: Isolate the imine by evaporation. Confirm structure via IR (C=N stretch ~1620 cm⁻¹).

  • Cycloaddition: Re-dissolve the crude imine in 50 mL dry DCM. Cool to 0°C in an ice bath.

  • Addition: Add Et3N. Then, add chloroacetyl chloride dropwise over 30 minutes. Crucial: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12-18h).

  • Workup: Wash the organic layer with NaHCO3 (sat. aq.), then water, then brine. Dry over MgSO4.

  • Purification: Concentrate and purify via column chromatography (Ethyl Acetate:Hexane 1:4).

  • Validation:

    • IR: Look for sharp

      
      -lactam carbonyl peak at 1740–1760 cm⁻¹.
      
    • 1H-NMR: Doublet for the

      
      -lactam ring protons (H-3 and H-4) at 
      
      
      
      4.5–5.5 ppm.
Protocol B: In Vitro Tubulin Polymerization Assay

To verify the anticancer mechanism of action.

Methodology:

  • Preparation: Use a fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.). Keep all reagents at 4°C.

  • Incubation: Mix purified tubulin protein (>99%) with the test furan-spiro-lactam (at IC50 concentration) in G-PEM buffer containing GTP and DAPI (fluorophore).

  • Control: Use Paclitaxel (stabilizer) and Colchicine (depolymerizer) as positive controls.

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate. Read fluorescence (Ex 360 nm / Em 420 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. A reduction in Vmax and final plateau compared to the vehicle control indicates inhibition of polymerization.

References

  • Singh, G. S. (2004). Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems. Mini-Reviews in Medicinal Chemistry.

  • Jarrahpour, A., et al. (2012).[3] Synthesis and biological evaluation of some new stereoselective spiro-beta-lactams. Medicinal Chemistry Research.

  • Mishra, M., et al. (2024). The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. Molecules.

  • Alshammari, M. B., et al. (2023). Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives—a review. RSC Advances.

  • Santos, B. S., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity.[4] Frontiers in Microbiology.

  • Banik, B. K. (2015). Beta-lactams and their potential use as novel anticancer chemotherapeutics drugs.[5] Journal of Cancer Science & Therapy.

  • Dhooghe, M., & Thi, N. (2019).[4] Spiro-beta-lactams: Synthesis and biological evaluation. Topics in Heterocyclic Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one: A Novel Scaffold for Drug Discovery

This technical guide provides a comprehensive overview of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one, a novel chemical entity with significant potential in medicinal chemistry and drug development. By integrating a furan...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one, a novel chemical entity with significant potential in medicinal chemistry and drug development. By integrating a furan moiety, a well-known pharmacophore, with a rigid, three-dimensional azaspiro[3.4]octanone scaffold, this compound represents an intriguing starting point for the exploration of new chemical space. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, a proposed synthetic pathway, and its potential applications based on the established roles of its constituent chemical motifs.

Core Compound Identifiers

Precise identification is paramount for any chemical entity in a research and development setting. The following table summarizes the key identifiers for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one.[1]

IdentifierValue
CAS Number 1865196-56-0
MDL Number MFCD29991506
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES O=C1C2(CCCC2)C(C2OC=CC=2)N1

The Scientific Rationale: A Fusion of Privileged Scaffolds

The design of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one marries two key structural motifs that are highly valued in medicinal chemistry: the furan ring and the azaspiro[3.4]octane core.

The Furan Moiety: The furan ring is a five-membered aromatic heterocycle that is a core component of numerous pharmacologically active compounds.[2] Its electron-rich nature allows for a variety of interactions with biological targets.[3] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5]

The Azaspiro[3.4]octane Scaffold: Spirocyclic systems, particularly those containing nitrogen, are increasingly sought after in drug discovery.[6][7] The 2-azaspiro[3.4]octane framework offers a rigid, three-dimensional topology that can improve the pharmacokinetic properties of a drug candidate by reducing the entropic penalty upon binding to a target. This "escape from flatland" is a key strategy in modern medicinal chemistry to enhance selectivity and metabolic stability.[7]

The combination of these two scaffolds in a single molecule offers the potential for novel biological activities and improved drug-like properties.

Proposed Synthetic Pathway: An Oxidative Cyclization Approach

While a specific, published synthesis for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one is not yet available in the literature, a plausible and efficient route can be designed based on established methodologies for the synthesis of similar spiro-lactams from furan-containing precursors. A particularly relevant approach involves the oxidative cyclization of N-furan-2-ylmethyl-β-enaminones.[8][9]

The proposed synthetic workflow is outlined below:

G cluster_0 Step 1: Formation of N-Furan-2-ylmethyl-β-enaminone cluster_1 Step 2: Oxidative Cyclization A Cyclopentanone D N-Furan-2-ylmethyl-β-enaminone intermediate A->D Reaction with B and C B Furfurylamine B->D C Ynone (e.g., ethyl propiolate) C->D F 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one D->F Oxidation E Ceric Ammonium Nitrate (CAN) E->F

Caption: Proposed two-step synthesis of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the N-Furan-2-ylmethyl-β-enaminone intermediate

  • To a solution of cyclopentanone (1.0 eq) and furfurylamine (1.0 eq) in a suitable solvent such as ethanol, add the corresponding ynone (e.g., ethyl propiolate, 1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude N-furan-2-ylmethyl-β-enaminone intermediate. This intermediate may be used in the next step without further purification.

Causality: This step involves a one-pot, three-component reaction to assemble the linear precursor for cyclization. The choice of readily available starting materials makes this an efficient first step.

Step 2: Ceric Ammonium Nitrate (CAN)-Mediated Oxidative Cyclization

  • Dissolve the crude N-furan-2-ylmethyl-β-enaminone intermediate in a solvent like acetonitrile.

  • Add a solution of Ceric Ammonium Nitrate (CAN, approx. 6.0 eq) in water dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, again monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one.

Causality: CAN is a powerful oxidizing agent that can induce the dearomatization of the furan ring, initiating an intramolecular cyclization to form the desired spiro-lactam structure.[8][9] The stoichiometry of CAN is critical and may need optimization.

Physicochemical Properties and Spectral Data (Predicted)

As this is a novel compound, extensive experimental data on its physicochemical properties are not publicly available. However, predictions can be made based on its structure, which are valuable for initial experimental design.

PropertyPredicted Value/Characteristic
Appearance Likely a white to off-white solid
Melting Point Expected to be in the range of 100-200 °C
Solubility Likely soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate)
¹H NMR Characteristic peaks for the furan ring protons (around 6-7.5 ppm), the methine proton adjacent to the furan and nitrogen, and the aliphatic protons of the cyclopentane and azetidinone rings.
¹³C NMR Signals corresponding to the carbonyl carbon of the lactam (around 170 ppm), the spiro carbon, and the carbons of the furan and cyclopentane rings.
Mass Spec (HRMS) Calculated for [M+H]⁺: C₁₁H₁₄NO₂⁺

Potential Applications in Drug Discovery

The unique structural features of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one suggest several promising avenues for its application in drug discovery.

G A 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one B Anticancer Agents A->B Furan scaffold in anticancer drugs C Antiviral Agents A->C Furan derivatives with antiviral activity D CNS-Active Agents A->D Spiro-lactams in CNS drug candidates E Antibacterial Agents A->E Furan-based antibacterials

Caption: Potential therapeutic areas for derivatives of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one.

  • Anticancer Agents: Numerous furan-containing compounds have demonstrated significant anticancer activity.[4][5] The rigid spirocyclic core could be used to orient the furan moiety and other substituents to optimize interactions with anticancer targets such as kinases or protein-protein interfaces.

  • Antiviral and Antibacterial Agents: The furan nucleus is a key component of several approved antiviral and antibacterial drugs.[2] New derivatives based on this scaffold could lead to the discovery of novel agents with improved efficacy or resistance profiles.

  • Central Nervous System (CNS) Disorders: The three-dimensional nature of spirocycles is often beneficial for CNS-targeting drugs, as it can enhance blood-brain barrier permeability and receptor subtype selectivity. Spiro-lactams, in particular, have been explored for various CNS applications.

Conclusion and Future Directions

3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one stands as a promising, yet underexplored, chemical scaffold. This guide has provided its fundamental identifiers, a scientifically sound proposed synthesis, and a rationale for its potential applications in drug discovery. The next steps for the scientific community are clear: the successful synthesis and characterization of this molecule, followed by its biological evaluation in a variety of disease-relevant assays. The insights gained from such studies will undoubtedly pave the way for the development of a new generation of therapeutic agents built upon this unique and promising molecular architecture.

References

  • Peng, H., Li, J., Wang, F., Liu, B., & Yin, B. (2016). Synthesis of Spiro-lactams and Polysubstituted Pyrroles via Ceric Ammonium Nitrate-Mediated Oxidative Cyclization of N-Furan-2-ylmethyl-β-enaminones. The Journal of Organic Chemistry, 81(12), 4939–4946. [Link]

  • Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Carreira, E. M., et al. (2011). Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Organic Letters, 13(22), 6134-6136. [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Peng, H., et al. (2016). Synthesis of Spiro-Lactams and Polysubstituted Pyrroles via Ceric Ammonium Nitrate-Mediated Oxidative Cyclization of N-Furan-2-ylmethyl-β-enaminones. ChemInform, 47(43). [Link]

  • Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. (2021). Molecules, 26(9), 2618. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • One-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones from 1-(2-hydroxyphenyl)butane-1,3-diones and 2,5-dimethoxy-2,5-dihydrofuran catalyzed via K10 montmorillonite under solvent-free conditions. (2012). Green Chemistry, 14(3), 738-743. [Link]

  • Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2023). Oriental Journal of Chemistry, 39(6). [Link]

  • Ramadas, B., et al. (2014). Facile synthesis of 2-azaspiro[3.4]octane. Organic & Biomolecular Chemistry, 12(35), 6848-6852. [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2011). Synthesis and reactivity of spiro-fused β-lactams. Chemical Society Reviews, 40(10), 4961-4978. [Link]

  • 3-(Furan-2-yl)propan-1-amine. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies. (2022). Archiv der Pharmazie, 355(3), e2100381. [Link]

  • Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4599. [Link]

  • 3-phenyl-2-azaspiro[3.4]octan-1-one. (n.d.). PubChemLite. Retrieved February 22, 2026, from [Link]

  • Spiro[3.4]octan-2-one. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Chemical Properties and Isolation of Furan. (2025). European Journal of Innovation in Nonformal Education, 4(7), 23-27. [Link]

Sources

Foundational

Advanced Technical Guide: 2-Azaspiro[3.4]octan-1-one Scaffolds in Drug Discovery

The following technical guide provides an in-depth analysis of the 2-azaspiro[3.4]octan-1-one scaffold, designed for researchers and drug discovery professionals. Executive Summary The 2-azaspiro[3.4]octan-1-one scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the 2-azaspiro[3.4]octan-1-one scaffold, designed for researchers and drug discovery professionals.

Executive Summary

The 2-azaspiro[3.4]octan-1-one scaffold represents a high-value structural motif in modern medicinal chemistry, characterized by a


-lactam (azetidin-2-one) ring spiro-fused to a five-membered cycloalkane or heterocycle. This architecture offers a distinct advantage in the "escape from flatland" strategy, increasing the fraction of sp3-hybridized carbons (

) in drug candidates.

Unlike traditional flat aromatic scaffolds, this spirocyclic system provides:

  • Conformational Restriction: Locking pharmacophores into bioactive geometries, reducing entropy loss upon binding.

  • Metabolic Stability: Steric bulk around the nitrogen and carbonyl reduces susceptibility to rapid enzymatic hydrolysis compared to non-spirocyclic

    
    -lactams.
    
  • Vectorial Diversity: The orthogonal arrangement of the two rings allows for precise placement of substituents in 3D space, critical for optimizing target selectivity (e.g., GPCRs vs. Ion Channels).

This guide synthesizes the synthesis, physicochemical properties, and medicinal applications of this scaffold, with a specific focus on its role in Melanin-Concentrating Hormone Receptor 1 (MCH1) antagonists and antimicrobial agents.

Chemical Architecture & Properties

Structural Analysis

The core structure consists of a 4-membered lactam ring fused at a single carbon atom (C4) to a 5-membered ring.

  • IUPAC Numbering: The spiro carbon is typically position 4. The lactam carbonyl is at C1, and the nitrogen is at C2.

  • Geometry: The 4-membered ring is essentially planar but strained (~23 kcal/mol). The 5-membered ring adopts an envelope or twist conformation. The spiro-fusion creates a rigid orthogonal relationship between the vectors of substituents on the 4-ring and the 5-ring.

Physicochemical Profile
PropertyCharacteristicImpact on Drug Design
Lipophilicity (LogP) ModerateLower than biphenyl/biaryl equivalents; improves solubility.
Polar Surface Area (PSA) Low (< 30 Ų for core)Excellent CNS penetration potential (e.g., MCH1 antagonists).
Ring Strain High (Beta-lactam)Reactivity can be tuned via N-substitution; serves as a covalent warhead in antibacterials.
Chirality Axial/PointThe spiro center creates potential for enantioselective interactions.[1]

Synthetic Methodologies

The construction of the 2-azaspiro[3.4]octan-1-one skeleton typically follows two primary retrosynthetic disconnections: the Staudinger Ketene-Imine Cycloaddition (Method A) and Flow Chemistry Scale-Up (Method B).

Method A: Staudinger [2+2] Cycloaddition

This is the most versatile route for generating diverse derivatives. It involves the reaction of a ketene (generated in situ from an acid chloride) with a cyclic imine or the reaction of a cyclic ketene with an acyclic imine.

Mechanism:

  • Ketene Formation: Acid chloride reacts with a base (e.g., triethylamine) to form a ketene intermediate.

  • Cycloaddition: The nucleophilic imine nitrogen attacks the electrophilic ketene carbonyl (orthogonal approach).

  • Ring Closure: Conrotatory ring closure forms the

    
    -lactam.
    
Method B: Continuous Flow Synthesis (Industrial Scale)

For drug development candidates (e.g., MCH1 antagonists), batch safety concerns regarding exotherms and unstable intermediates are mitigated using flow chemistry.

Workflow Visualization (DOT):

SynthesisWorkflow cluster_mech Mechanistic Insight Start Starting Materials (Acid Chloride + Imine) KeteneGen Ketene Generation (In-situ, Base mediated) Start->KeteneGen T < 10°C Cycloadd [2+2] Cycloaddition (Staudinger Reaction) KeteneGen->Cycloadd Intermolecular Quench Quench & Workup (Controlled Temp) Cycloadd->Quench Flow Reactor Product 2-Azaspiro[3.4]octan-1-one (Scaffold) Quench->Product Purification

Caption: Figure 1. General synthetic workflow for 2-azaspiro[3.4]octan-1-one via Staudinger cycloaddition, adaptable to continuous flow for scale-up.

Medicinal Chemistry Case Study: MCH1 Receptor Antagonists

Target: Melanin-Concentrating Hormone Receptor 1 (MCH1). Indication: Obesity and anxiety. Challenge: Many MCH1 antagonists suffer from hERG channel inhibition (cardiotoxicity) and poor metabolic stability due to lipophilic chains.

The Spiro Solution

Researchers utilized the 2-azaspiro[3.4]octan-1-one scaffold to replace flexible linkers or biaryl systems. The spiro-lactam provides a rigid spacer that orients the distal aryl group (interacting with the hydrophobic pocket of MCH1) while reducing the overall lipophilicity compared to a piperidine or biphenyl core.

Key Data (Reconstructed from Literature Trends):

Compound IDR-Group (Distal)Core ScaffoldMCH1 Ki (nM)hERG IC50 (µM)Outcome
Ref.[2] A 4-F-PhenylPiperidine (Linear)4.20.8Potent but Cardiotoxic
Ref. B 4-F-Phenyl2-azaspiro[3.4]octan-1-one 5.1 > 30 Safe & Potent
Ref. C 3-Cl-Phenyl6-oxa-2-azaspiro[3.4]...8.9> 30Improved Solubility

Insight: The spiro scaffold maintains potency (low nM Ki) while significantly reducing hERG liability (safety margin > 100x), validating its utility in lead optimization.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzyl-6-oxa-2-azaspiro[3.4]octan-1-one

A representative protocol for generating the core scaffold.

Reagents:

  • Tetrahydrofuran-3-carboxylic acid (1.0 equiv)

  • Thionyl chloride (

    
    , 1.2 equiv)
    
  • N-Benzylidenemethylamine (Imine source, 1.0 equiv)

  • Triethylamine (

    
    , 3.0 equiv)
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acid Chloride Formation: Dissolve tetrahydrofuran-3-carboxylic acid in DCM. Add

    
     dropwise at 0°C. Reflux for 2 hours. Evaporate solvent to obtain the crude acid chloride.
    
  • Imine Preparation: (If not commercial) Condense benzaldehyde with methylamine in DCM over

    
     for 4 hours. Filter and concentrate.
    
  • Cycloaddition:

    • Dissolve the imine (1.0 equiv) and

      
       (3.0 equiv) in anhydrous DCM under 
      
      
      
      atmosphere.
    • Cool to -78°C (or 0°C depending on reactivity).

    • Add the acid chloride (dissolved in DCM) dropwise over 1 hour. Critical: Slow addition prevents ketene dimerization.

  • Workup: Allow to warm to room temperature and stir overnight. Wash with 1M HCl, saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Self-Validating Checkpoint:

  • IR Spectroscopy: Look for the characteristic

    
    -lactam carbonyl stretch at 1740–1760 cm⁻¹ .
    
  • NMR: The spiro-carbon signals and the diastereotopic protons on the 5-membered ring (adjacent to the spiro center) confirm the rigid spiro structure.

Biological Mechanism of Action (Antimicrobial)[3]

While the MCH1 activity is driven by steric fit, the antimicrobial activity of spiro-


-lactams relies on covalent inhibition of Penicillin-Binding Proteins (PBPs).

Mechanism Visualization (DOT):

MoA Drug Spiro-Beta-Lactam (Inhibitor) Complex Michaelis Complex (Non-covalent) Drug->Complex Diffusion Target Penicillin-Binding Protein (Serine Protease) Target->Complex Acylation Acylation of Active Site Serine (Ring Opening) Complex->Acylation Nucleophilic Attack DeadEnzyme Irreversibly Inhibited Enzyme (Cell Wall Synthesis Halted) Acylation->DeadEnzyme Stable Acyl-Enzyme

Caption: Figure 2. Mechanism of action for spiro-beta-lactam antimicrobials. The strained 4-membered ring acts as an electrophilic warhead.

References

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Advances. Available at: [Link]

  • Development of a Large-Scale Route to an MCH1 Receptor Antagonist: Investigation of a Staudinger Ketene–Imine Cycloaddition in Batch and Flow Mode. Organic Process Research & Development. Available at: [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Recent Advances in the Synthesis of Spiro-β-Lactams and Spiro-δ-Lactams. ChemistrySelect. Available at: [Link]

  • Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids. Organic Letters. Available at: [Link]

Sources

Exploratory

Pharmacophore Modeling of Furan-Based Spiro Compounds: A Technical Guide

Executive Summary Furan-based spiro compounds represent a privileged scaffold in modern drug discovery, offering a unique combination of electronic richness (via the furan oxygen) and three-dimensional rigidity (via the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Furan-based spiro compounds represent a privileged scaffold in modern drug discovery, offering a unique combination of electronic richness (via the furan oxygen) and three-dimensional rigidity (via the spiro-carbon junction). Unlike flat aromatic systems, the spiro-fusion creates an orthogonal geometry that allows for the exploration of novel chemical space, particularly in targeting deep, globular protein pockets such as MDM2, FLT3, and bacterial enoyl reductases.

This guide provides a rigorous, step-by-step methodology for generating high-quality pharmacophore models for these complex scaffolds. It moves beyond standard protocols to address the specific conformational and electronic challenges posed by the spiro-furan architecture.

Part 1: The Chemical Rationale

The Orthogonal Geometry Hypothesis

The primary failure mode in modeling spiro compounds is treating them as planar or semi-planar systems. The defining feature of a spiro[benzofuran] or spiro[furan-pyrrolidine] is the spiro-carbon (


) , which forces the two fused ring systems to adopt a perpendicular (orthogonal) orientation.
  • Pharmacophoric Impact: This orthogonality positions pharmacophoric features (e.g., the furan oxygen H-bond acceptor) in a specific vector relative to the "wings" of the molecule.

  • Entropy: The rigid spiro-core reduces the entropic penalty upon binding (

    
    ), often resulting in higher affinity compared to flexible analogs.
    
The Furan Electronic Signature

The furan ring is not merely a spacer; it is an active pharmacophoric element.[1][2]

  • H-Bond Acceptor (HBA): The oxygen atom has two lone pairs, typically acting as a weak-to-moderate HBA.

  • Aromatic Interactions: The

    
    -system of furan is electron-rich (excessive 
    
    
    
    -density), making it a prime candidate for
    
    
    T-shaped interactions or cation-
    
    
    interactions within the receptor pocket.

Part 2: Conformational Analysis & Pre-processing

Standard conformational search algorithms (e.g., systematic rotation) often fail with spiro compounds because they over-sample the rotatable bonds of substituents while under-sampling the subtle "puckering" of the spiro-fused rings.

Protocol: The "Spiro-Pucker" Sampling

Objective: Generate a bioactive conformer ensemble that accounts for ring strain.

  • Initial Geometry: Build the 3D structure with defined stereochemistry (

    
    ) at the spiro center. Note: Enantiomers must be modeled separately as they occupy distinct chemical spaces.
    
  • Force Field Selection: Use MMFF94x or OPLS3e . These force fields are parameterized to handle the bond angles of strained spiro-cycles better than standard UFF.

  • Sampling Algorithm:

    • Use Stochastic/Monte Carlo search rather than Systematic Search.

    • Energy Window: Set a higher window (e.g., 20 kcal/mol) to capture high-energy bioactive conformers often required for the induced fit of the spiro-junction.

  • Clustering: Cluster conformers by RMSD (0.5 Å cutoff) to remove redundancy, focusing on the vector of the furan oxygen.

Part 3: Pharmacophore Hypothesis Generation

This section details a Ligand-Based 3D-QSAR workflow, optimized for scenarios where a co-crystal structure might be absent or flexible.

Dataset Curation & Alignment
  • Training Set: Select 15–20 compounds with a spread of activity (IC

    
    ) spanning at least 3–4 orders of magnitude.
    
  • Activity Cliff Check: Ensure the dataset includes "activity cliffs"—pairs of structurally similar spiro compounds with vastly different activities. This is critical for defining exclusion volumes.

  • Alignment Rule: Do not align by maximum common substructure (MCS). Instead, use Pharmacophore Alignment , aligning the furan oxygen (HBA) and the centroid of the orthogonal ring (Hydrophobic/Aromatic).

Feature Definition

For furan-based spiro compounds, the essential feature dictionary must include:

  • HBA (Vectorized): Centered on the furan oxygen.

  • Ring Aromatic (RA): Centered on the furan ring.[3]

  • Hydrophobic (Hyd): Often located on the spiro-fused moiety (e.g., the cyclohexyl or pyrrolidine ring substituents).

  • Exclusion Volumes: Generated from inactive analogs to represent steric clashes at the spiro-junction.

Workflow Visualization

The following diagram illustrates the iterative process of model generation and validation.

PharmacophoreWorkflow cluster_Validation Validation Loop Start Dataset Curation (Spiro-Furan Derivatives) ConfGen Conformational Sampling (Monte Carlo / OPLS3e) Start->ConfGen Align 3D Alignment (Feature-based, not Atom-based) ConfGen->Align Bioactive Ensemble HypoGen Hypothesis Generation (3D-QSAR / HypoGen) Align->HypoGen TestSet Test Set Prediction (R² > 0.7) HypoGen->TestSet Decoy Decoy Set Screening (GH Score / EF) TestSet->Decoy Fischer Fischer Randomization (95% Confidence) Decoy->Fischer Fischer->HypoGen Fail (Refine Features) FinalModel Validated 3D Model Fischer->FinalModel Pass

Figure 1: Iterative workflow for generating 3D-QSAR pharmacophores for spiro-compounds, emphasizing the validation loop.

Part 4: Validation Strategies (Self-Validating Systems)

A model is only as good as its predictive power. For spiro-furan scaffolds, standard correlation coefficients (


) are insufficient. You must employ a Decoy Set Validation .
The Decoy Protocol
  • Active Set: Your top 5 most potent spiro-furan inhibitors.

  • Decoy Generation: Use the DUD-E (Directory of Useful Decoys) approach. Generate 50 decoys for every 1 active. Decoys must match the active compounds in molecular weight and LogP but must differ in topology (i.e., non-spiro or different spiro-fusion).

  • Metric Calculation: Calculate the Enrichment Factor (EF) and Güner-Henry (GH) Score.

Target Metrics:

Metric Threshold Interpretation

| Correlation (


)  | > 0.90 | Strong fit to training data. |
| Predictive (

)
| > 0.60 | Reliable prediction of test set. | | GH Score | > 0.70 | High model efficiency (balance of yield/precision). | | EF (1%) | > 10 | Model retrieves actives in the top 1% of the database.[4] |

Part 5: Case Study – FLT3 Inhibitors[5]

Context: FMS-like tyrosine kinase 3 (FLT3) is a key target in Acute Myeloid Leukemia (AML). Spiro[benzofuran-3,3'-pyrrole] derivatives have shown nanomolar potency.[5]

Experimental Application:

  • Input: A series of 15 spiro[benzofuran-pyrrolidines] synthesized via [3+2] cycloaddition [1].

  • Model Features: The resulting pharmacophore (Hypo1) identified four critical features:

    • HBA: Mapped to the benzofuran oxygen.

    • HBD: Mapped to the NH of the pyrrolidine ring (interaction with Asp829).

    • Hyd: Mapped to the spiro-fused phenyl ring (occupying the hydrophobic pocket).

  • Outcome: The orthogonal orientation of the spiro-system allowed the benzofuran moiety to penetrate the ATP-binding cleft while the pyrrolidine tail extended into the solvent-exposed region, a binding mode confirmed by molecular docking [2].

Part 6: References

  • Discovery and Chemical Exploration of Spiro[Benzofuran-3,3'-Pyrroles] Derivatives as Innovative FLT3 Inhibitors for Targeting Acute Myeloid Leukemia. Source: PubMed / National Institutes of Health URL:[Link]

  • Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Source: International Journal of Molecular Sciences URL:[Link][6][5][7][8]

  • Comparison of conformational analysis techniques to generate pharmacophore hypotheses using Catalyst. Source: Drug Discovery Today / PubMed URL:[Link]

Sources

Foundational

Binding affinity studies for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

Advanced Binding Affinity Characterization of Spirocyclic -Lactams Case Study: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one Executive Summary & Molecular Rationale The Compound: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one rep...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Binding Affinity Characterization of Spirocyclic -Lactams

Case Study: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

Executive Summary & Molecular Rationale

The Compound: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one represents a privileged scaffold in modern antimicrobial and enzyme inhibitor discovery. Unlike traditional monocyclic


-lactams, the spiro[3.4]octane  core introduces significant conformational rigidity, reducing the entropic penalty of binding to target active sites (typically Serine Hydrolases or Penicillin-Binding Proteins, PBPs).

The Substituent: The C3-Furan-2-yl moiety acts as a bioisostere for aromatic rings found in classic penicillins but adds distinct electronic properties. The furan oxygen serves as a weak hydrogen bond acceptor, potentially interacting with residues like Asn132 or Lys234 in Class A


-lactamases, modulating specificity.

The Challenge:


-Lactams are mechanism-based (suicide) inhibitors that covalently acylate the active site serine. Therefore, standard equilibrium binding metrics (

) are insufficient. A robust study must characterize both the non-covalent Michaelis complex formation (

)
and the acylation rate (

)
.
Target Identification & In Silico Validation

Before wet-lab experimentation, the binding mode must be validated computationally to guide assay design.

Primary Target Class: Serine Hydrolases (specifically PBPs and


-lactamases like TEM-1 or AmpC).
Protocol: Covalent Molecular Docking

Standard docking assumes reversible binding. For this spiro-lactam, use a Covalent Docking protocol (e.g., Gold or CovDock).

  • Preparation:

    • Ligand: Energy minimize 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (DFT, B3LYP/6-31G*). Define the carbonyl carbon of the

      
      -lactam as the "warhead."
      
    • Receptor: PDB structure of TEM-1 (e.g., PDB: 1BTL). Remove water molecules (except the catalytic water).

  • Grid Generation: Center grid on the catalytic Serine (Ser70).

  • Constraints: Define a covalent linkage constraint between Ser70-O

    
     and the 
    
    
    
    -lactam carbonyl carbon.
  • Scoring: Prioritize poses where the furan ring occupies the hydrophobic pocket usually bound by the C6/C7 side chains of penicillins/cephalosporins.

DockingWorkflow cluster_0 Ligand Prep cluster_1 Docking Protocol L1 3D Structure Generation (ChemDraw/Avogadro) L2 DFT Minimization (B3LYP/6-31G*) L1->L2 L3 Define Warhead (C=O Beta-Lactam) L2->L3 D2 Covalent Constraint (Ser-O -> C=O) L3->D2 D1 Receptor Grid (Ser70 Focus) D1->D2 D3 Sampling Poses D2->D3 Result Predicted Binding Mode D3->Result Select Pose (Lowest Energy)

Figure 1: Covalent docking workflow tailored for mechanism-based


-lactam inhibitors.
Biophysical Binding Analysis: Surface Plasmon Resonance (SPR)

SPR is the gold standard for distinguishing the initial binding event from the covalent reaction.

Instrument: Biacore T200 or 8K. Sensor Chip: CM5 (Carboxymethylated dextran).

Experimental Protocol

A. Surface Preparation (Ligand Immobilization) Since the small molecule (MW ~200 Da) is the analyte, immobilize the Target Protein (e.g., PBP or


-lactamase).
  • Activation: Inject EDC/NHS (1:1) for 420s at 10

    
    L/min.
    
  • Coupling: Dilute Protein to 20

    
    g/mL in 10 mM Sodium Acetate (pH 4.5). Inject to reach ~2000 RU density.
    
  • Blocking: Inject 1 M Ethanolamine-HCl (pH 8.5) to quench unreacted esters.

B. Kinetic Assay (Single Cycle Kinetics)

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20, pH 7.4). Crucial: Ensure pH is physiological to maintain enzyme stability.

  • Analyte Preparation: Dissolve 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one in 100% DMSO (Stock 10 mM). Dilute into Running Buffer (Final DMSO 1-5% matched to running buffer).

  • Injection Series: Prepare 5 concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5

    
    M).
    
  • Flow Rate: High flow (30-50

    
    L/min) to minimize mass transport limitations.
    
  • Regeneration: Since the inhibitor may covalently bind, regeneration might be impossible. Use Single Cycle Kinetics on fresh surfaces or accept that the baseline will shift (irreversible binding). Note: For covalent inhibitors, the association phase will not plateau if acylation is slow; it will look like a drift.

C. Data Analysis Fit data to the Two-State Reaction Model (Conformational Change or Covalent Step):



  • 
    : Describes the formation of the non-covalent complex.
    
  • 
    : Describes the acylation rate (covalent bond formation).
    
Biochemical Validation: Enzyme Kinetics ( )

To quantify the "potency" of a covalent inhibitor,


 is time-dependent and unreliable. You must determine the second-order inactivation rate constant  (

).

Assay Type: Reporter Substrate Hydrolysis (e.g., Nitrocefin for


-lactamases).
Detailed Protocol
  • Reagents:

    • Enzyme: Recombinant TEM-1 (1 nM final).

    • Substrate: Nitrocefin (

      
      M). Use at 
      
      
      
      M (saturating conditions).
    • Inhibitor: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (0 to 100

      
      M).
      
    • Buffer: 50 mM Phosphate pH 7.0.

  • Workflow:

    • Incubate Enzyme + Inhibitor for varying times (

      
       min).
      
    • At each time point, dilute an aliquot into the Nitrocefin solution.

    • Measure residual velocity (

      
      ) via Absorbance at 482 nm (Nitrocefin hydrolysis).
      
  • Calculation:

    • Plot

      
       vs. Time for each inhibitor concentration 
      
      
      
      . The slope is
      
      
      .
    • Plot

      
       vs. 
      
      
      
      . Fit to the hyperbolic equation:
      
      
    • 
      :  The concentration at which inactivation is half-maximal (Binding Affinity).
      
    • 
      :  The maximum rate of inactivation (Acylation efficiency).
      

KineticsPathway cluster_metrics Key Metrics E Enzyme (E) EI Michaelis Complex (E·I) E->EI k_on I Inhibitor (I) (Spiro-Lactam) I->EI EI->E k_off EI_Cov Acyl-Enzyme (E-I Covalent) EI->EI_Cov k_inact (Acylation) M1 K_I = k_off / k_on (Affinity) M2 Efficiency = k_inact / K_I

Figure 2: Kinetic pathway for mechanism-based inhibition. The K_I represents the affinity of the spiro-lactam for the binding pocket before the covalent reaction occurs.

Data Presentation & Interpretation

Summarize your findings in a comparative table. This format is critical for decision-making in lead optimization.

MetricDefinitionIdeal Value (Lead Gen)Interpretation for Spiro-Lactam

(Dissociation Constant)
Affinity of the non-covalent complex.

M
Low

indicates the furan ring fits well in the pocket.

(Inactivation Rate)
Speed of covalent bond formation.

High

confirms the

-lactam ring strain is sufficient for reactivity.

(Efficiency)
Overall potency.

The primary metric for ranking against other analogs.
Residence Time (

)

(or hydrolysis rate of acyl-enzyme).

min
Long residence time implies durable inhibition (critical for antibiotics).
Troubleshooting & Optimization
  • Solubility: The furan ring is lipophilic. If the compound precipitates in the SPR buffer, add 0.05% Tween-20 or increase DMSO to 5% (ensure careful solvent correction).

  • Spontaneous Hydrolysis:

    
    -lactams are unstable at high pH. Always verify the integrity of the inhibitor stock via HPLC/MS prior to binding assays.
    
  • Non-Specific Binding: The furan moiety can be "sticky." If SPR shows linear non-saturating binding at high concentrations, fit only the lower concentration range or use a reference channel with a blocked active site.

References
  • Fisher, J. F., & Mobashery, S. (2009). Three-dimensional structure of the acyl-enzyme intermediate of the class A beta-lactamase from Staphylococcus aureus with the spiro-epoxy-beta-lactam inhibitor.[1]Biochemistry , 48(33), 7906–7913. Link

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of beta-lactamase inhibitors.Clinical Microbiology Reviews , 23(1), 160–201. Link

  • Singh, G. S. (2003). Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems.[2]Mini Reviews in Medicinal Chemistry , 3(5), 393–400. Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists.Wiley-Interscience . Link

  • Myszka, D. G. (1999). Improving biosensor analysis.Journal of Molecular Recognition , 12(5), 279–284. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one as a Chiral Building Block

Executive Summary The molecule 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the conformational rigidity of a spirocyclic -lactam with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one represents a high-value "privileged scaffold" in modern medicinal chemistry. It combines the conformational rigidity of a spirocyclic


-lactam with the synthetic versatility of a furan moiety. Unlike flat aromatic scaffolds, this sp^3-rich building block offers defined vectors for substituent exit, crucial for exploring novel chemical space in fragment-based drug discovery (FBDD).

This guide details the Staudinger [2+2] cycloaddition protocol for its synthesis, methods for stereochemical control, and downstream applications where the furan ring serves as a "masked" carboxylate equivalent for generating conformationally constrained amino acids.

Structural Analysis & Pharmacophore Potential[1][2]

The Spiro- -Lactam Core

The 2-azaspiro[3.4]octan-1-one core consists of a four-membered lactam ring spiro-fused to a cyclopentane ring. This fusion locks the conformation, reducing the entropic penalty upon binding to biological targets.

  • Metabolic Stability: The spiro-fusion sterically protects the

    
    -lactam carbonyl from rapid hydrolysis by ubiquitous esterases/amidases, a common liability in non-spiro 
    
    
    
    -lactams.
  • Biological Relevance: This core mimics the transition state of peptide bond hydrolysis and has shown efficacy in inhibiting cholesterol absorption (e.g., Ezetimibe analogs) and serine proteases.

The Furan "Handle"

The furan ring at position C3 is not merely a lipophilic appendage; it is a latent functional group.

  • Oxidative Cleavage: Can be converted to a carboxylic acid (

    
    ), transforming the molecule into a spiro-aspartic acid analogue.
    
  • Diels-Alder Cycloaddition: Acts as a diene for further ring-fusing complexity.

Synthetic Protocol: Staudinger [2+2] Cycloaddition[2][3][4]

The most robust route to this scaffold is the Staudinger ketene-imine cycloaddition. This protocol utilizes cyclopentanecarbonyl chloride (ketene precursor) and a furan-2-carboxaldehyde imine .

Pre-requisite: Imine Formation
  • Reagents: Furan-2-carboxaldehyde (1.0 eq), 4-Methoxyaniline (PMP-NH2) (1.0 eq), MgSO4 (anhydrous).

  • Note: The PMP group is selected as a removable protecting group to eventually yield the free N-H building block.

Step-by-Step Cycloaddition Protocol

Objective: Synthesis of trans-1-(4-methoxyphenyl)-3-(furan-2-yl)-2-azaspiro[3.4]octan-1-one.

Materials:

  • Imine (prepared above): 10 mmol

  • Cyclopentanecarbonyl chloride: 12 mmol (1.2 eq)

  • Triethylamine (Et3N): 30 mmol (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Atmosphere: Dry Nitrogen (

    
    )
    

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
    .
    
  • Solvation: Dissolve the Imine (10 mmol) in 50 mL of anhydrous DCM. Cool the solution to -78°C (dry ice/acetone bath). Crucial: Low temperature favors the formation of the trans-isomer via torquoselective ring closure.

  • Base Addition: Add Et3N (30 mmol) in one portion.

  • Ketene Generation (In-Situ): Dissolve Cyclopentanecarbonyl chloride (12 mmol) in 20 mL anhydrous DCM. Add this solution dropwise to the reaction flask over 45 minutes.

    • Mechanistic Insight: The base eliminates HCl from the acid chloride to generate the ketene intermediate in situ, which immediately undergoes [2+2] cycloaddition with the imine.

  • Reaction: Allow the mixture to warm slowly to room temperature (RT) overnight (12-16 hours).

  • Workup:

    • Quench with saturated

      
       (50 mL).
      
    • Extract with DCM (3 x 50 mL).

    • Wash combined organics with 1M HCl (to remove unreacted amine/imine) and Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient). The trans-isomer typically elutes later than the cis-isomer due to polarity differences.

Deprotection (Yielding the Building Block)

To obtain the versatile free N-H lactam:

  • Dissolve the PMP-protected lactam in Acetonitrile/Water (3:1).

  • Add Cerium(IV) Ammonium Nitrate (CAN) (3.0 eq) at 0°C.

  • Stir for 2 hours. Oxidative cleavage removes the PMP group.

  • Workup with

    
     and extract.
    

Stereochemical Validation & Resolution

The Staudinger reaction creates two chiral centers (C3 and the spiro-C4). The trans-isomer is generally preferred for drug design due to defined vector geometry.

Analytical Data (Representative)
ParameterValue / Observation
Yield (Cycloaddition) 65 - 75%
Diastereomeric Ratio (dr) > 90:10 (trans:cis) at -78°C

NMR (C3-H)
Doublet,

(Characteristic of trans-coupling in

-lactams)
HRMS (ESI+)

consistent with formula

Chiral Resolution Strategy

Since the standard protocol yields a racemic trans product (


), resolution is required for asymmetric synthesis.
  • Method: Preparative Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10).

  • Result: Enantiomeric Excess (ee) > 99% is achievable.

Downstream Applications (Derivatization)

The true power of this building block lies in the "Furan-to-Acid" switch.

Protocol: Oxidative Cleavage to Spiro-Amino Acid

This reaction transforms the furan ring into a carboxylic acid, yielding a conformationally constrained


-amino acid analogue.
  • Reagents:

    
     (cat), 
    
    
    
    (stoichiometric oxidant).
  • Solvent:

    
     (2:2:3).
    
  • Procedure: Stir the spiro-lactam with the oxidant mixture at RT for 4 hours.

  • Product: 1-oxo-2-azaspiro[3.4]octane-3-carboxylic acid.

Visualized Workflows

Diagram 1: Synthetic Workflow (Staudinger Route)

StaudingerSynthesis Start1 Furan-2-carboxaldehyde Imine Imine Intermediate (Schiff Base) Start1->Imine -H2O Start2 4-Methoxyaniline Start2->Imine Cyclo [2+2] Cycloaddition (-78°C to RT) Imine->Cyclo Ketene Cyclopentyl Ketene (In-Situ from Acid Chloride) Ketene->Cyclo Protected N-PMP Spiro-Lactam (Racemic Trans) Cyclo->Protected Torquoselective Ring Closure Deprotect CAN Oxidation (Deprotection) Protected->Deprotect Final 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (Free NH Building Block) Deprotect->Final

Caption: Step-wise synthesis of the target spiro-lactam via Staudinger cycloaddition and oxidative deprotection.

Diagram 2: Divergent Application Pathways

Applications Core 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one Oxidation RuO4 / NaIO4 Oxidation Core->Oxidation Hydrolysis Acidic Hydrolysis (6M HCl) Core->Hydrolysis Alkylation N-Alkylation (R-X, Base) Core->Alkylation Acid Spiro-beta-Amino Acid (Constrained Aspartate Mimic) Oxidation->Acid Furan Cleavage OpenChain Gamma-Amino Acid Derivative Hydrolysis->OpenChain Lactam Opening Library N-Substituted Library Generation Alkylation->Library Diversification

Caption: Divergent synthesis showing the transformation of the furan handle and lactam core into high-value pharmacophores.

References

  • Banik, B. K. (2012). Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.

  • Merino, P. (2015).[1] Oxidative Cleavage of Furans. Organic Reactions, Wiley.[1]

  • Ramadas, B., et al. (2012). Facile synthesis of 2-azaspiro[3.4]octane. RSC Advances.

  • Singh, G. S. (2003). Recent progress in the synthesis and bioactivity of β-lactam compounds. Tetrahedron.

Sources

Application

Application Note: A Systematic Approach to Solvent Selection for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

Abstract The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds, impacting everything from process chemistry and purification to formulation and bioavailab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an appropriate solvent is a critical, foundational step in the development of pharmaceutical compounds, impacting everything from process chemistry and purification to formulation and bioavailability.[1] This guide presents a comprehensive, multi-tiered strategy for identifying and validating optimal solvents for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one, a representative spirocyclic lactam. Spirocyclic scaffolds are of growing interest in medicinal chemistry due to their rigid, three-dimensional nature.[2][3] Our approach integrates theoretical solubility prediction models, including Hansen Solubility Parameters (HSP) and COSMO-RS, with systematic experimental protocols for both qualitative and quantitative solubility determination. We provide detailed methodologies for equilibrium solubility measurement via the shake-flask method and subsequent concentration analysis using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), ensuring a robust and scientifically sound solvent selection process for researchers and drug development professionals.

Physicochemical Characterization of the Solute

A thorough understanding of the solute's molecular structure is the cornerstone of rational solvent selection. The principle of "like dissolves like" dictates that a solute's solubility is maximized in a solvent with similar intermolecular force characteristics.

Compound: 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one Molecular Formula: C₁₁H₁₃NO₂[4] Molecular Weight: 191.23 g/mol [4]

The structure of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one presents a molecule of dual character:

  • Polar Moieties: The γ-lactam ring is a highly polar functional group containing a hydrogen bond donor (N-H) and two hydrogen bond acceptor sites (the carbonyl oxygen and the nitrogen lone pair). The furan ring's oxygen atom also acts as a hydrogen bond acceptor and contributes to the molecule's polarity.

  • Nonpolar Moieties: The spiro[3.4]octane core is a rigid, aliphatic hydrocarbon structure, contributing significant nonpolar, lipophilic character. The carbon framework of the furan ring also participates in weaker van der Waals or dispersive interactions.

This amphiphilic nature suggests that a single solvent with a balanced profile of polarity, hydrogen bonding capability, and dispersion forces will be most effective.

PropertyAnalysis
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Key Functional Groups γ-Lactam, Furan, Spiroalkane
Hydrogen Bond Donors 1 (Lactam N-H)
Hydrogen Bond Acceptors 3 (Lactam C=O, Lactam N, Furan O)
Predicted Character Amphiphilic, with distinct polar (lactam, furan) and nonpolar (spiro-hydrocarbon) regions. Likely requires solvents of intermediate polarity.

Theoretical Principles for In Silico Solvent Screening

Before committing valuable compound and resources to extensive experimental work, theoretical models can be employed to predict solubility and create a shortlist of promising candidate solvents.

Hansen Solubility Parameters (HSP)

HSP theory decomposes the total cohesive energy of a substance into three components, based on the principle that "like dissolves like".[5] These parameters quantify the contributions of:

  • δd: Energy from d ispersion forces (van der Waals).

  • δp: Energy from dipolar intermolecular p olar forces.

  • δh: Energy from h ydrogen bonding.

Each molecule can be plotted as a point in a three-dimensional "Hansen space".[6] The distance (Ra) between the solute and a solvent in this space predicts miscibility. A smaller distance implies greater affinity.

Conceptual Hansen Space Diagram cluster_axes Conceptual Hansen Space Diagram cluster_solute Solute Solubility Sphere (R₀) origin x x y y z z solute_center Solute good_solvent Good Solvent solute_center->good_solvent Ra < R₀ poor_solvent Poor Solvent solute_center->poor_solvent Ra > R₀

Caption: Hansen Space illustrates solvent-solute affinity.

A good solvent will have HSP values that place it inside the solute's "solubility sphere," defined by an interaction radius (R₀). By estimating the HSP of our target compound (based on group contributions), we can computationally screen a solvent library to find those with the smallest Ra values.

COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method that predicts thermodynamic properties, including solubility, from first principles.[7][8] Unlike group-contribution methods like HSP, COSMO-RS calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarization charges.[9] This ab initio approach provides a more nuanced and often more accurate qualitative ranking of solvents, especially for complex molecules, without the need for empirical data.[10][11]

A Multi-Tiered Experimental Strategy for Solvent Validation

This strategy proceeds from rapid, low-consumption screening to rigorous quantitative measurement, ensuring efficient use of the target compound.

tier1 Tier 1: In Silico & Theoretical Screening (HSP, COSMO-RS) - Generate shortlist of ~10-15 solvents - Categorize by class (protic, aprotic, etc.) tier2 Tier 2: Qualitative Microscale Screening - Use ~1-2 mg of compound per solvent - Visual assessment for dissolution - Rank: Soluble, Partially Soluble, Insoluble tier1->tier2 Prioritize Candidates selection Final Solvent Selection - Consolidate all data - Consider safety, cost, and process factors tier1->selection Inform Final Decision tier3 Tier 3: Quantitative Solubility Determination (Shake-Flask Method) - Determine equilibrium solubility (mg/mL or mM) - Use top 3-5 solvents from Tier 2 tier2->tier3 Select Best Performers tier2->selection Inform Final Decision analysis Concentration Analysis (UPLC-MS/MS or UV-Vis) - Quantify dissolved compound from Tier 3 tier3->analysis Analyze Supernatant analysis->selection

Caption: Multi-tiered workflow for systematic solvent selection.

Tier 1: Recommended Solvents for Initial Screening

Based on the amphiphilic nature of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one, the following solvents, covering a range of polarities and hydrogen bonding capabilities, are recommended for the initial screening.

Solvent ClassRecommended SolventsRationale
Aprotic Polar Acetonitrile, Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Capable of strong dipole-dipole interactions with the lactam. DMSO is an excellent H-bond acceptor.
Protic Polar Methanol, Ethanol, Isopropanol (IPA)Can act as both H-bond donors (to C=O) and acceptors (from N-H), mimicking water interactions.
Chlorinated Dichloromethane (DCM)Good for moderately polar compounds; can solvate both polar and nonpolar regions.
Ester Ethyl AcetateIntermediate polarity, acts as an H-bond acceptor.
Nonpolar Toluene, HeptaneIncluded as negative controls to assess the contribution of the nonpolar spiro-scaffold.
Tier 2: Protocol for Qualitative Microscale Solubility Assessment

Objective: To rapidly assess solubility in a range of solvents with minimal compound consumption.

Materials:

  • 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

  • Shortlisted solvents from Tier 1

  • 1.5 mL glass vials with caps

  • Vortex mixer

  • Microbalance

Procedure:

  • Weigh approximately 1-2 mg of the compound directly into a tared 1.5 mL glass vial. Record the exact mass.

  • Using a pipette, add the selected solvent in 100 µL aliquots.

  • After each addition, cap the vial securely and vortex for 30-60 seconds.

  • Visually inspect the vial against a dark background for any undissolved solid particles.

  • Continue adding solvent aliquots up to a total volume of 1 mL. Note the volume at which complete dissolution occurs, if at all.

  • Record observations using a semi-quantitative scale:

    • Freely Soluble: Dissolves in < 0.5 mL (~ >2-4 mg/mL).

    • Soluble: Dissolves completely in 0.5 - 1.0 mL (~ 1-2 mg/mL).

    • Sparingly Soluble: Some dissolution observed, but solid remains even after 1.0 mL.

    • Insoluble: No visible dissolution.

  • Repeat for all candidate solvents.

Tier 3: Protocol for Quantitative Equilibrium Solubility (Shake-Flask Method)

Objective: To determine the precise thermodynamic solubility of the compound in the most promising solvents identified in Tier 2. This method is considered the "gold standard".[12]

Materials:

  • Compound and top 3-5 candidate solvents

  • Scintillation vials or glass flasks with sealed caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for analysis

Procedure:

  • Add an excess amount of the compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at equilibrium.

  • Pipette a known volume of the selected solvent into the vial (e.g., 2 mL).

  • Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

  • Equilibrate the slurry for at least 24 hours to ensure a true thermodynamic equilibrium is reached. A 48-hour time point can be taken to confirm equilibrium has been met (i.e., the concentration does not change between 24 and 48 hours).

  • After equilibration, allow the vials to sit undisturbed for 1-2 hours to let the excess solid settle.

  • Carefully draw a sample of the supernatant using a syringe. Avoid disturbing the solid at the bottom.

  • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, tared autosampler vial. This step is crucial to separate the dissolved solute from any remaining solid particles.[13]

  • Dilute the filtrate with an appropriate solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument. Record the dilution factor accurately.

  • Analyze the diluted filtrate using a validated analytical method (see Section 4) to determine the compound's concentration.

  • Calculate the original solubility in mg/mL or mM, accounting for the dilution factor.

Analytical Methodologies for Concentration Measurement

Accurate quantification of the dissolved compound is essential for the quantitative protocol.

Primary Method: UPLC-MS/MS

Ultra-Performance Liquid Chromatography combined with Tandem Mass Spectrometry is the preferred method due to its exceptional sensitivity, selectivity, and speed.[14] It allows for accurate quantification even in the presence of impurities and requires very small sample volumes.[15][16]

Protocol Outline: UPLC-MS/MS Method Development

  • System: An ACQUITY UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., Waters TQD) is suitable.

  • Column: A reversed-phase column such as an ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A gradient of (A) Water with 0.1% Formic Acid and (B) Acetonitrile with 0.1% Formic Acid. Formic acid aids in the positive ionization of the analyte.[16]

  • Infusion & Tuning: Directly infuse a standard solution of the compound (~1 µg/mL) into the mass spectrometer to determine the precursor ion (the protonated molecule, [M+H]⁺) and optimize cone voltage.

  • MRM Optimization: Perform fragmentation of the precursor ion and select a stable, high-intensity product ion for quantification. This precursor-to-product ion transition is used for Multiple Reaction Monitoring (MRM), which provides high specificity.

  • Calibration Curve: Prepare a series of calibration standards of known concentrations (e.g., from 1 ng/mL to 1000 ng/mL) by diluting a stock solution. Analyze these to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis: Inject the diluted filtrates from the shake-flask experiment and determine their concentration by interpolating their peak areas from the calibration curve.

Alternative Method: UV/Vis Spectroscopy

If a UPLC-MS/MS system is unavailable, UV/Vis spectroscopy can be a rapid alternative, provided the compound has a strong chromophore and the sample is free from UV-active impurities.[17][18] The furan ring in the target molecule should provide adequate UV absorbance.

Protocol Outline: UV/Vis Method

  • Wavelength Scan: Scan a moderately concentrated solution of the compound in a suitable solvent (e.g., acetonitrile) from 200-400 nm to determine the wavelength of maximum absorbance (λ_max).

  • Calibration Curve: Prepare a set of calibration standards and measure the absorbance of each at λ_max. Plot absorbance vs. concentration to confirm linearity according to the Beer-Lambert law.

  • Sample Analysis: Measure the absorbance of the diluted filtrates and calculate the concentration using the calibration curve.

Data Interpretation and Final Solvent Selection

The final choice of solvent involves more than just identifying the one with the highest solubility. A holistic evaluation is required.

Hypothetical Data Summary Table
SolventTier 2 Rank (Qualitative)Tier 3 Solubility (mg/mL @ 25°C)Safety/Environmental NotesProcess Suitability
DMSO Freely Soluble> 100High boiling point, difficult to remove under vacuum.Good for stock solutions, poor for synthesis.
DCM Freely Soluble55.4Suspected carcinogen, environmentally undesirable.[19]Volatile, good for reactions and extractions.
Acetonitrile Soluble21.8Flammable, toxic.Common HPLC mobile phase, easy to remove.
Ethanol Soluble15.2"Green" solvent, low toxicity.Good for crystallization, may be too reactive.
Ethyl Acetate Sparingly Soluble4.5Low toxicity, environmentally preferred over DCM.Excellent for extraction and chromatography.
Heptane Insoluble< 0.1Flammable, low toxicity.Useful as an anti-solvent for crystallization.

Decision-Making Framework:

  • For Chemical Synthesis: A solvent like Acetonitrile or DCM might be chosen for its high solubilizing power and volatility, making product isolation straightforward. However, a "greener" alternative like Ethyl Acetate should be considered if solubility is sufficient.[20][21]

  • For Purification (Chromatography): A mixture of a weaker solvent (Heptane) and a stronger one (Ethyl Acetate) is ideal. The goal is not complete dissolution in the mobile phase but rather optimal interaction with the stationary phase.

  • For Formulation & Pre-clinical Studies: Solvents with low toxicity like Ethanol are highly preferred. If higher solubility is needed, a co-solvent system (e.g., water/ethanol/propylene glycol) might be developed. DMSO is often used for creating concentrated stock solutions for in vitro assays.[13]

  • Regulatory & Safety: Always consider ICH guidelines for residual solvents and prioritize solvents with higher safety ratings and lower environmental impact.[1][22]

Conclusion

The selection of an optimal solvent for a novel compound like 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one is a methodical process that balances predictive theory with empirical evidence. By employing a tiered approach—starting with in silico screening, followed by rapid qualitative tests, and culminating in rigorous quantitative measurement—researchers can make an informed, data-driven decision. This systematic protocol not only identifies solvents that provide maximal solubility but also considers the broader context of safety, sustainability, and downstream process compatibility, ultimately accelerating the drug development pipeline.

References

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.
  • Pharmaceutical Sciences. (2022, November 5). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs.
  • Waters Corporation. Solubility Screening by UPLC-MS/MS.
  • Klamt, A. Predicting Solubilities in Polymer Systems Using Cosmo-Rs.
  • SCM. COSMO-RS: predict solubilities & fluid thermodynamics.
  • Wikipedia. COSMO-RS.
  • Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection.
  • ACS Publications. (2019, July 1). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • ACS Publications. (2022, September 22). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS?.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • What Factors Are Taken Into Consideration When Selecting a Solvent?.
  • (2025, December 25). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • ACS Publications. (2025, December 8). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry.
  • (2025, December 20). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Wikipedia. Hansen solubility parameter.
  • (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.
  • Scientific Research Publishing. (2015, June 8). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions.
  • Sigma-Aldrich. MultiScreen Solubility Filter Plate.
  • Organomation. Introduction to UPLC-MS Sample Preparation.
  • Aaronchem. 3-(furan-2-yl)-2-azaspiro[3.4]octan-1-one.
  • Pharma Excipients. (2025, September 22). High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light scattering.
  • PMC. (2023, May 31). Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma.
  • ResearchGate. (2016, March 3). Principle, Instrumentation, and Applications of UPLC: A Novel Technique of Liquid Chromatography.
  • (2025, May 15). Discovery and optimization of spirocyclic lactams that inhibit acyl-ACP thioesterase.
  • PubMed. Spiro-Lactams as Novel Antimicrobial Agents.
  • Organic Chemistry Frontiers (RSC Publishing). Strategies and methodologies for the construction of spiro-fused γ-lactams: an update.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Solving Solubility Issues of 2-Azaspiro[3.4]octan-1-one Derivatives

Executive Summary: The "Rigidity Trap"[1] The 2-azaspiro[3.4]octan-1-one scaffold represents a classic "Escape from Flatland" strategy.[1] By replacing planar aromatics with this rigid,

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Rigidity Trap"[1]

The 2-azaspiro[3.4]octan-1-one scaffold represents a classic "Escape from Flatland" strategy.[1] By replacing planar aromatics with this rigid, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-rich core, we improve metabolic stability and target selectivity.[1] However, this scaffold introduces a specific physicochemical paradox I call the "Rigidity Trap." 

While spirocycles generally disrupt crystal packing (lowering lattice energy), the lactam moiety (amide) in the 4-membered ring creates strong, directional intermolecular Hydrogen Bonds (H-bonds).[1] When combined with the rigid spiro-core, this can lead to anomalously high melting points (


) and "Brick Dust" insolubility, despite a reasonable calculated LogP.[1]

This guide provides a decision framework to diagnose and resolve these specific solubility bottlenecks.

Diagnostic Workflow: The Solubility Decision Tree

Before attempting formulation, you must categorize the solubility problem.[1] Is it thermodynamic (crystal lattice strength) or kinetic (hydrophobicity)?

SolubilityTree Start Compound Precipitates in Aqueous Media CheckTm Check Melting Point (Tm) (DSC) Start->CheckTm HighTm High Tm (>200°C) 'Brick Dust' CheckTm->HighTm High Lattice Energy LowTm Low Tm (<150°C) 'Grease Ball' CheckTm->LowTm Low Lattice Energy CheckLogP Check LogP/LogD HighTm->CheckLogP LowTm->CheckLogP Sol2 Strategy: Lipid Formulation or Surfactants LowTm->Sol2 HighLogP High LogP (>3.5) CheckLogP->HighLogP Lipophilic ModLogP Moderate LogP (<3.0) CheckLogP->ModLogP Polar but Crystalline HighLogP->Sol2 Solvation Limited Sol1 Strategy: Amorphous Solid Dispersion (ASD) or N-Methylation ModLogP->Sol1 Packing Limited Warning CRITICAL CHECK: Beta-Lactam Hydrolysis? Sol1->Warning Sol3 Strategy: Salt Formation (if ionizable) Sol3->Warning

Figure 1: Diagnostic decision tree for spiro-lactam solubility issues. Note the critical stability check for the beta-lactam ring.

Troubleshooting Guide & FAQs

Module A: Structural Modification (Medicinal Chemistry)[1][2][3][4]

Q: My derivative has a LogP of 2.5 (ideal) but is insoluble in water. Why? A: You are likely facing Lattice Energy limitations .[1] The amide (lactam) NH is a strong Hydrogen Bond donor.[1] In the crystal lattice, these form tight H-bond networks that water cannot break.[1]

  • The Fix:

    • N-Alkylation: Methylating the lactam nitrogen removes the H-bond donor, significantly lowering

      
       and improving solubility, though it may impact potency.[1]
      
    • Disrupt Symmetry: Introduce an asymmetric substituent on the cyclopentane ring (e.g., a methyl group at C6 or C7) to increase entropy and lower the melting point.

Q: Can I use salt formation to improve solubility? A: Proceed with caution. The nitrogen in the 2-azaspiro[3.4]octan-1-one ring is an amide, not an amine.[1] It is not basic (


 < 0) and will not form stable salts with physiological acids.[1]
  • The Fix: You must introduce a basic center elsewhere in the molecule (e.g., a pendant piperazine or morpholine tail attached to the cyclopentane ring) to enable salt formation.

Module B: Stability & Testing (Analytical Chemistry)

Q: I see "solubility" in the assay, but the biological data is inconsistent. What is happening? A: You may be measuring degradation products .[1] The 2-azaspiro[3.4]octan-1-one contains a strained 4-membered lactam (beta-lactam).[1] While spiro-fusion adds some stability, it remains susceptible to hydrolysis, especially in basic buffers (pH > 8) or strong acids.[1]

  • The Protocol: Always run LC-MS alongside solubility testing. If the parent peak diminishes while a new peak (+18 Da, open ring amino acid) appears, your compound is hydrolyzing, not dissolving.[1]

Module C: Formulation (Pre-clinical Development)

Q: We need to dose this in animals. What is the best vehicle? A:

  • For "Brick Dust" (High

    
    ):  Simple cosolvents (PEG400) often fail because the compound crashes out upon dilution in the stomach. Use Amorphous Solid Dispersions (ASD) .[1] Spray drying with HPMC-AS or PVPVA can lock the spiro-lactam in a high-energy amorphous state.[1]
    
  • For "Grease Balls" (High LogP): Use lipid-based systems (e.g., Labrasol, Peceol) or cyclodextrins (HP-

    
    -CD).[1]
    

Quantitative Data: Solubility Benchmarks

The following table summarizes the physicochemical shifts observed when modifying the core scaffold.

Derivative TypeModificationLogP (Calc)Melting Point (

)
Aq. Solubility (pH 7.4)Limiting Factor
Core Scaffold Unsubstituted~0.550-60°CHighNone (Fragment)
Lipophilic Analog Phenyl on C-53.2185°C< 5 µg/mLLattice Energy
N-Methylated N-Me on Lactam3.4110°C45 µg/mLHydrophobicity
Polar Tail Morpholine on C-51.8140°C> 100 µg/mLNone
Ring Opened Hydrolyzed Product< 0N/AHighStability (Artifact)

Detailed Protocol: Kinetic Solubility with Stability Check

This protocol is designed specifically for reactive scaffolds like beta-lactams to differentiate true solubility from hydrolysis.[1]

Reagents:

  • DMSO Stock Solution (10 mM)[1]

  • PBS Buffer (pH 7.4)[1][2]

  • Acetonitrile (ACN)[1]

Workflow:

  • Preparation: Pipette 5 µL of DMSO stock into a 96-well plate.

  • Dilution: Add 195 µL of PBS (pH 7.4). Final concentration: 250 µM, 2.5% DMSO.

  • Incubation: Shake at room temperature for 2 hours (shorter duration minimizes hydrolysis risk compared to 24h thermodynamic assays).

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove undissolved solids.

  • Analysis (Critical Step):

    • Inject filtrate into HPLC/UV-Vis (254 nm).

    • Pass Criteria: Area under curve (AUC) > 80% of standard.

    • Stability Check: Monitor for new peaks at

      
       earlier than the parent (hydrolysis products are more polar).
      

ProtocolFlow Step1 DMSO Stock (10 mM) Step2 Add Buffer (pH 7.4) Step1->Step2 Step3 Shake (2 Hours) Step2->Step3 Step4 Filter (0.45 µm) Step3->Step4 Step5 LC-MS Analysis Step4->Step5 Decision New Polar Peak? Step5->Decision Result1 Report: Unstable (Hydrolysis) Decision->Result1 Yes (+18 Da) Result2 Report: Solubility (µM) Decision->Result2 No

Figure 2: Kinetic solubility workflow emphasizing the detection of hydrolysis artifacts.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link[1]

  • Bergström, C. A., et al. (2016).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences. Link

  • Kawabata, Y., et al. (2011).[1] Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: Basic approaches and practical applications. International Journal of Pharmaceutics. Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters. Link[1]

Sources

Optimization

Preventing furan ring degradation during acidic workup

Status: Operational Ticket ID: FUR-ACID-STABILITY-001 Assigned Specialist: Senior Application Scientist Introduction Welcome to the Furan Integrity Assurance Hub. If you are accessing this guide, you have likely encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: FUR-ACID-STABILITY-001 Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Furan Integrity Assurance Hub. If you are accessing this guide, you have likely encountered the "Black Tar" phenomenon or unexplained yield loss when subjecting furan-containing substrates to acidic conditions.

Furan rings are pseudo-aromatic , possessing a resonance energy significantly lower (~16 kcal/mol) than benzene (~36 kcal/mol). This makes them behave more like enol ethers than true aromatics. In the presence of Brønsted or Lewis acids, they function as nucleophiles, susceptible to rapid protonation, ring-opening hydrolysis (the reverse Paal-Knorr), and uncontrolled polymerization (resinification).

This guide provides the mechanistic understanding and validated protocols required to preserve the furan core during workup.

Part 1: The Mechanism of Failure

To prevent degradation, you must understand the enemy. Acid-induced decomposition is not random; it follows a specific electrophilic substitution pathway.

The Degradation Pathway
  • 
    -Protonation:  The furan ring accepts a proton at the C2 or C5 position (the 
    
    
    
    -carbon). This is the rate-limiting step in many contexts.
  • Oxocarbenium Formation: This protonation breaks aromaticity, generating a highly reactive oxocarbenium ion.

  • Nucleophilic Attack: Water (present in the acid or atmosphere) attacks the cation.

  • Ring Opening: The hemiacetal intermediate collapses, opening the ring to form reactive 1,4-dicarbonyls (e.g., succindialdehyde derivatives).

  • Polymerization: These dicarbonyls condense with remaining furan molecules or themselves, forming the characteristic insoluble black humins/tars.

Visualizing the Pathway

FuranDegradation Furan Furan Substrate (Electron Rich) Intermed Oxocarbenium Ion (Resonance Destabilized) Furan->Intermed α-Protonation Polymer Black Tar / Humins (Polymerization) Furan->Polymer  Direct Electrophilic Attack Acid Acid (H+) Acid->Intermed RingOpen Acyclic 1,4-Dicarbonyl (Succindialdehyde) Intermed->RingOpen Nucleophilic Attack & Ring Scission Water Nucleophile (H2O / ROH) Water->RingOpen RingOpen->Polymer  Aldol Condensation (Resinification)

Figure 1: The acid-catalyzed degradation cascade of furan.[1] Note that the 1,4-dicarbonyl product is a polymerization vector.

Part 2: Troubleshooting & Diagnostics

Q1: My reaction mixture turned into a black viscous tar immediately upon adding 1M HCl. Is it recoverable?

  • Diagnosis: You have triggered rapid resinification. This is irreversible. The "tar" is a complex polymer network formed by the condensation of ring-opened aldehydes.

  • Root Cause: The local acid concentration at the addition site was too high, or the temperature was uncontrolled.

  • Solution: See Protocol A (Buffered Quench) below. Never add strong acid directly to a neat furan oil.

Q2: I don't see tar, but my NMR shows a loss of aromatic signals and new aldehyde peaks around 9.5 ppm.

  • Diagnosis: Hydrolytic ring opening (The Clauson-Kaas or reverse Paal-Knorr pathway).

  • Root Cause: Prolonged exposure to aqueous acid, even if dilute.

  • Solution: You must minimize the "residence time" of the furan in the aqueous phase. See Protocol C (Biphasic Extraction).

Q3: How does my substituent affect stability?

  • Analysis: Electronic effects dictate the rate of protonation (the degradation trigger).

  • Rule of Thumb: Electron Withdrawing Groups (EWG) protect; Electron Donating Groups (EDG) sensitize.

Table 1: Furan Stability by Substituent
Substituent TypeExamplesElectronic EffectAcid StabilityRecommended Workup pH
Strong EDG -OTMS, -NH₂, -OMeIncreases electron density at

-carbon.
Critical (Explosive polymerization risk)pH 7-8 (Basic/Neutral only)
Weak EDG -Alkyl (Methyl, Ethyl)Mild activation.Low (Stable to weak acids only)pH 5-7 (Buffer required)
Neutral -H, -PhBaseline.Moderate pH 4-7
EWG -CHO, -CO₂R, -CN, -NO₂Deactivates ring (harder to protonate).High (Can withstand lower pH)pH 2-7

Part 3: Standard Operating Procedures (Protocols)

Protocol A: The "Cold & Buffered" Quench

Use this for standard reactions involving Lewis Acids (e.g.,


, 

) or when quenching basic reactions containing furans.

Reagents:

  • Saturated Ammonium Chloride (

    
    ) or Phosphate Buffer (pH 7.0).
    
  • Ice bath.[2]

Steps:

  • Cool Down: Cool the reaction mixture to -78°C (or 0°C if solvent freezes). The rate of hydrolysis drops significantly at lower temperatures.

  • Dilution: Dilute the reaction mixture with an inert solvent (e.g., Diethyl Ether or DCM) by a factor of 2x. This acts as a heat sink.

  • Slow Addition: Add the buffer dropwise with vigorous stirring. Do not use HCl.

    • Why?

      
       (pH ~5.5) is acidic enough to quench alkoxides/enolates but rarely strong enough to protonate the furan ring rapidly.
      
  • Immediate Separation: Once quenched, warm to 0°C and immediately separate phases. Do not let the mixture stir in the aqueous layer.

Protocol B: The Methanol Trap (Solvent Switching)

Use this if your furan is extremely sensitive (e.g., 2-methylfuran derivatives).

Concept: In the presence of methanol, the oxocarbenium intermediate is trapped as a stable acetal (2,5-dimethoxy-2,5-dihydrofuran) rather than opening into the reactive aldehyde.

Steps:

  • Perform the quench using Methanol as a co-solvent.

  • If acid must be used, use a solution of acid in Methanol rather than Water.

  • The resulting acetals are stable and can often be converted back to the furan or handled as protected intermediates.

Protocol C: Rapid Biphasic Extraction

Use this for large scale workups where buffers are impractical.

Reagents:

  • Methyl Isobutyl Ketone (MIBK) or Dichloromethane (DCM).

  • Cold dilute acid.

Steps:

  • Pre-cool the organic solvent and the aqueous acid to 0°C.

  • Add the organic solvent to the reaction first .

  • Add the acid while stirring rapidly.

  • The Partition Principle: The furan prefers the organic layer (MIBK/DCM). The acid stays in the water. By keeping the organic volume high, you statistically reduce the time any furan molecule spends in the acidic aqueous interface.

  • Drain the aqueous layer immediately. Wash the organic layer with saturated

    
     to remove residual acid traces.
    

Part 4: Decision Logic

Use this flow to select the correct workup for your specific substrate.

WorkupSelection Start Start: Quenching Furan Reaction CheckSub Check Furan Substituents Start->CheckSub EWG Electron Withdrawing (-CHO, -CO2R) CheckSub->EWG EDG Electron Donating (-Me, -OMe, -OTMS) CheckSub->EDG StrongAcid Dilute HCl/H2SO4 OK (Keep < 0°C) EWG->StrongAcid Buffer MUST use Buffer (NH4Cl or Phosphate) EDG->Buffer SolventCheck Is Polymerization Observed? Buffer->SolventCheck MethTrap Switch to Methanol Workup (Trap as Acetal) SolventCheck->MethTrap Yes Standard Standard Biphasic Workup SolventCheck->Standard No

Figure 2: Decision matrix for selecting the appropriate quenching strategy based on substrate electronics.

References

  • Dean, F. M. (1982). "Recent advances in furan chemistry. Part I." Advances in Heterocyclic Chemistry. This seminal text details the electrophilic substitution mechanisms and ring-opening sensitivity of furans.

  • Hu, X., et al. (2016).[3] "Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion."[3] RSC Advances. Demonstrates the efficacy of methanol in suppressing polymerization by trapping intermediates.

  • Liang, X., et al. (2017). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution." Energy & Fuels.[3] Provides the computational and experimental basis for the

    
    -protonation rate-limiting step.
    
  • Galkin, K. I., & Sandulenko, I. V. (2025).[1] "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem. A modern analysis of substituent effects (EWG vs EDG) on furan stability.

  • Marullo, S., et al. (2022).[4] "Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening." Molecules. Discusses the specific interactions of Lewis acids with furan derivatives and ring-opening pathways.

Sources

Reference Data & Comparative Studies

Validation

Structural Evolution in Medicinal Chemistry: A Comparative Guide to Spiro vs. Flat Furan Derivatives

Executive Summary The transition from planar (flat) aromatic scaffolds to three-dimensional (spiro) architectures represents a paradigm shift in modern drug discovery, often described as the "Escape from Flatland."[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from planar (flat) aromatic scaffolds to three-dimensional (spiro) architectures represents a paradigm shift in modern drug discovery, often described as the "Escape from Flatland."[1] This guide provides a technical comparison between Flat Furan Derivatives (classical aromatic systems) and Spiro-Furan Scaffolds (3D-saturated systems).

While flat furans offer high potency via stacking interactions, they are plagued by metabolic liabilities (CYP450 bioactivation) and poor physicochemical properties. Spiro-furan derivatives, characterized by a higher fraction of sp³ carbons (


), demonstrate superior solubility, reduced metabolic toxicity, and access to novel intellectual property (IP) space, albeit with increased synthetic complexity.

Part 1: Structural & Physicochemical Basis

The fundamental difference between these two classes lies in their topology and electronic distribution. This distinction dictates their behavior in biological systems.

The "Escape from Flatland" Theory ( )

Lovering et al. (2009) established that clinical success correlates with molecular complexity, quantified by the fraction of sp³ hybridized carbons (


).[1]
  • Flat Furan Derivatives:

    • Architecture: Planar, aromatic (

      
       rich).
      
    • Binding Mode: Driven by

      
       stacking and intercalation.
      
    • Liability: High planarity often leads to poor aqueous solubility (crystal packing energy) and "promiscuous" binding to off-target proteins.

  • Spiro-Furan Derivatives:

    • Architecture: 3D, tetrahedral (

      
       rich) at the spiro-center.
      
    • Binding Mode: Shape complementarity (Lock & Key) and vector-specific hydrogen bonding.

    • Advantage: Disruption of crystal packing improves solubility; rigid 3D structure reduces entropy loss upon binding.

Visualization: Structural Impact on Pharmacology

The following diagram illustrates the causal link between structure and outcome.

G Flat Flat Furan (sp2) Prop_Flat High Planarity Low Solubility Flat->Prop_Flat Metab_Flat CYP450 Attack (Ring Opening) Flat->Metab_Flat Spiro Spiro Furan (sp3) Prop_Spiro 3D Complexity High Solubility Spiro->Prop_Spiro Metab_Spiro Metabolic Block (Steric Shield) Spiro->Metab_Spiro Outcome_Flat Toxicity Risk (Hepatotoxicity) Prop_Flat->Outcome_Flat Promiscuity Outcome_Spiro Improved Safety Clinical Success Prop_Spiro->Outcome_Spiro Bioavailability Metab_Flat->Outcome_Flat Reactive Metabolites Metab_Spiro->Outcome_Spiro Stability

Figure 1: Causal flow from molecular topology to clinical outcome. Note the divergence in metabolic fate.

Part 2: Biological Performance & Metabolic Stability

This is the most critical differentiator. Flat furans are notorious for a specific metabolic toxicity pathway that spiro-derivatives largely avoid.

The Furan Toxicity Problem (Mechanism)

Flat furan rings are substrates for Cytochrome P450 enzymes (specifically CYP2E1).[2] The enzymatic oxidation opens the furan ring to form cis-2-butene-1,4-dial (BDA) , a highly reactive electrophile.

  • Consequence: BDA alkylates proteins and DNA, leading to hepatotoxicity and potential carcinogenicity.

  • Spiro Solution: Converting the aromatic furan into a spiro-tetrahydrofuran or spiro-lactone removes the aromatic system required for this specific bioactivation pathway.

Comparative Performance Data

The table below synthesizes data trends observed in medicinal chemistry literature (e.g., J. Med. Chem., Bioorg.[3][4] Med. Chem.).[1][2][4][5][6][7][8][9][10]

FeatureFlat Furan DerivativesSpiro-Furan DerivativesVerdict
Binding Affinity (

)
High (often nM)High (nM to pM)Tie (Spiro often more selective)
Solubility (LogS) Low (< -5.0 common)Improved (-2.0 to -4.0)Spiro Wins
Metabolic Stability (

)
Low (Rapid oxidation)High (Sterically hindered)Spiro Wins
Toxicity (LD50) Risk of HepatotoxicityGenerally LowerSpiro Wins
Selectivity Low (Planar promiscuity)High (3D shape match)Spiro Wins
Synthetic Ease High (Suzuki/Stille coupling)Low (Requires cascade/spiro-cyclization)Flat Wins
Pathway Visualization: Metabolic Divergence

Metabolism Furan Flat Furan Scaffold CYP CYP450 (CYP2E1) Furan->CYP Oxidation Spiro Spiro-Furan Scaffold Spiro->CYP Resistant Stable Metabolically Stable (Excreted Intact) Spiro->Stable No Ring Opening Intermed Epoxide Intermediate CYP->Intermed BDA cis-2-butene-1,4-dial (TOXIC ELECTROPHILE) Intermed->BDA Ring Opening Adduct Protein/DNA Adducts (Liver Damage) BDA->Adduct Alkylation

Figure 2: The metabolic activation pathway of flat furans vs. the stability of spiro-scaffolds.

Part 3: Experimental Protocols

To validate the advantages of spiro-derivatives, specific synthesis and screening protocols are required.

Synthesis: Oxidative Spirocyclization

Rationale: This method efficiently converts flat phenolic precursors into 3D spiro-furanones, directly demonstrating the "flat-to-spiro" transition.

Reagents:

  • Substrate: 3-(4-hydroxyphenyl)propanoic acid derivative.

  • Oxidant: Phenyliodine(III) diacetate (PIDA) or hypervalent iodine.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) - Critical for stabilizing the cation intermediate.

Step-by-Step Protocol:

  • Preparation: Dissolve the phenolic substrate (1.0 equiv) in TFE (0.1 M).

  • Oxidation: Add PIDA (1.1 equiv) portion-wise at 0°C to prevent exotherm.

  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 1-2 hours. The hypervalent iodine generates a phenoxenium ion, which is trapped by the pendant nucleophile (carboxylic acid or alcohol) to form the spiro-center.

  • Quench: Add saturated aqueous NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3x).

  • Purification: Silica gel chromatography. Spiro-compounds typically elute later than flat precursors due to increased polarity.

Assay: Microsomal Stability (Metabolic Clearance)

Rationale: This assay quantifies the "Metabolic Stability" claim.

Protocol:

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quench: Stop reaction with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines intrinsic clearance (
    
    
    
    ).
    • Success Metric: Spiro derivatives should show

      
      , whereas flat furans often exceed 
      
      
      
      .

Part 4: Conclusion & Outlook

The shift from flat furan derivatives to spiro-furan scaffolds is not merely an aesthetic choice in molecular design; it is a safety and efficacy imperative.

  • Scientific Verdict: While flat furans remain useful for initial hit discovery due to synthetic ease, spiro-furan derivatives are superior for lead optimization . They solve the critical "furan toxicity" problem by eliminating the aromatic handle for CYP2E1 while simultaneously improving solubility via the

    
     effect.
    
  • Recommendation: For drug development programs targeting chronic indications, prioritize spiro-scaffolds to minimize late-stage attrition due to hepatotoxicity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][3] Journal of Medicinal Chemistry. Link

  • Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Link

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link[3]

  • Awuah, E., & Capretta, A. (2010). Strategies for the Synthesis of Spirocyclic Systems. The Journal of Organic Chemistry. Link

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of Spiro-octan-1-one

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Spiro[3.4]octan-1-one , a critical spirocyclic scaffold in drug discovery. It compares this compound against its struc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of Spiro[3.4]octan-1-one , a critical spirocyclic scaffold in drug discovery. It compares this compound against its structural isomer, cis-Bicyclo[3.3.0]octan-2-one , to demonstrate how mass spectrometry can distinguish between spiro-fused and ring-fused isomers.

Executive Summary & Technical Context

Spiro[3.4]octan-1-one (


, MW 124.18) represents a distinct class of spirocyclic ketones where a cyclobutanone ring is spiro-fused to a cyclopentane ring. These scaffolds are increasingly valued in medicinal chemistry for their ability to orient functional groups in unique 3D vectors, differing significantly from flat aromatic systems.

Differentiation of spiro-ketones from their bicyclic isomers (e.g., cis-Bicyclo[3.3.0]octan-2-one ) is a common analytical challenge. While both share the same molecular formula and degrees of unsaturation, their behavior under Electron Ionization (EI) is markedly different due to ring strain relief mechanisms.

The Core Comparison
FeatureSpiro[3.4]octan-1-one cis-Bicyclo[3.3.0]octan-2-one
Structure Type Spiro-fused (4-membered / 5-membered)Fused Bicyclic (5-membered / 5-membered)
Ring Strain High (~26 kcal/mol in cyclobutane)Moderate (cis-fused cyclopentanes)
Dominant Mechanism [2+2] Cycloreversion &

-Cleavage

-Cleavage
& McLafferty Rearrangement
Diagnostic Loss Ethylene (

, 28 Da)
Alkyl radical (

, 29 Da)
Base Peak (Predicted) m/z 96 (

)
m/z 67 or m/z 95

Mechanistic Deep Dive: Fragmentation Pathways

Spiro[3.4]octan-1-one: Strain-Driven Fragmentation

The fragmentation of spiro[3.4]octan-1-one is driven by the relief of ring strain in the cyclobutanone moiety. Unlike standard ketones, cyclobutanones frequently undergo a [2+2] cycloreversion (retro-cycloaddition) under EI conditions.

  • 
    -Cleavage:  The bond between the carbonyl carbon (C1) and the 
    
    
    
    -carbon (C2) weakens.[1]
  • Cycloreversion: The radical cation stabilizes by eliminating a neutral ethylene molecule (

    
    ).
    
  • Result: Formation of a radical cation at m/z 96 (Cyclopentylideneketene radical cation), which is chemically stable and often constitutes the base peak or a major diagnostic ion.

Bicyclo[3.3.0]octan-2-one: Alkyl Elimination

The bicyclic isomer lacks the highly strained cyclobutane ring. Its fragmentation follows standard cyclic ketone pathways:

  • 
    -Cleavage:  Occurs at the bridgehead or adjacent methylene.
    
  • H-Transfer: A McLafferty-like rearrangement or simple radical elimination leads to the loss of alkyl chains (e.g., ethyl radical).

  • Result: Prominent peaks at m/z 95 (

    
    ) and m/z 67  (ring contraction/loss of CO).
    
Visualization of Pathways

The following diagram illustrates the divergent pathways for the spiro vs. bicyclic systems.

FragmentationPathways cluster_0 Spiro-Specific Pathway (Strain Relief) cluster_1 Bicyclo-Specific Pathway (Ring Opening) Spiro_M Spiro[3.4]octan-1-one [M]+• m/z 124 Spiro_Alpha α-Cleavage (Distonic Ion) Spiro_M->Spiro_Alpha Ionization Spiro_96 [M - C2H4]+• m/z 96 (Cyclopentylideneketene) Spiro_Alpha->Spiro_96 Loss of Ethylene (28 Da) [2+2] Cycloreversion Spiro_68 [M - C2H4 - CO]+• m/z 68 (Cyclopentene) Spiro_96->Spiro_68 - CO (28 Da) Bicyclo_M Bicyclo[3.3.0]octan-2-one [M]+• m/z 124 Bicyclo_Alpha α-Cleavage (Ring Opening) Bicyclo_M->Bicyclo_Alpha Ionization Bicyclo_95 [M - C2H5]+ m/z 95 (Loss of Ethyl) Bicyclo_Alpha->Bicyclo_95 H-shift & Loss of Ethyl• Bicyclo_67 m/z 67 (Hydrocarbon Fragment) Bicyclo_95->Bicyclo_67 - CO

Caption: Divergent fragmentation pathways. The spiro-compound favors ethylene loss (m/z 96), while the bicyclic isomer favors alkyl radical loss (m/z 95).

Experimental Protocol for Differentiation

To reliably distinguish these isomers, precise GC-MS conditions are required. The following protocol ensures reproducibility and minimizes thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade). Avoid methanol to prevent acetal formation with the ketone.

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization (Optional): If peaks are broad, derivatize with methoxyamine hydrochloride (MOX) to form methoxime derivatives, locking the keto-enol tautomerism.

GC-MS Method Parameters
ParameterSettingRationale
Column DB-5ms or HP-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase separates structural isomers effectively.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 250°CSufficient volatilization without thermal cracking.
Injection Split 20:1Prevents detector saturation; sharpens peaks.
Oven Program 50°C (1 min)

10°C/min

280°C (3 min)
Slow ramp separates isomers with similar boiling points.
Ion Source EI, 70 eV, 230°CStandard ionization energy for library matching.
Scan Range m/z 40–300Captures low mass fragments (ketene/ethylene) and molecular ion.
Data Interpretation Workflow
  • Check Molecular Ion (

    
    ):  Confirm m/z 124 is present.
    
  • Calculate

    
    Mass:  Identify the first major loss.
    
    • If

      
       (Loss of 28 Da) is the dominant high-mass fragment 
      
      
      
      Suspect Spiro (Ethylene loss) .
    • If

      
       (Loss of 29 Da) is dominant 
      
      
      
      Suspect Bicyclo (Ethyl radical loss) .
  • Verify Base Peak:

    • Look for m/z 96 (Spiro marker).

    • Look for m/z 67/95 (Bicyclo markers).

Comparative Data Summary

The following table summarizes the expected ion clusters based on the distinct fragmentation physics of cyclobutanones versus cyclopentanones.

Ion (m/z)Spiro[3.4]octan-1-one (Relative Abundance)cis-Bicyclo[3.3.0]octan-2-one (Relative Abundance)Structural Origin
124 (

)
10-20% 20-40% Molecular Ion. Bicyclic system is generally more stable.
96 100% (Base Peak) < 10%Diagnostic: Loss of

from cyclobutanone ring.
95 < 5%60-80% Loss of Ethyl radical (

) from ring opening.
68 40-50%10-20%Further loss of CO from m/z 96.
67 20-30%100% (Base Peak) Hydrocarbon fragment characteristic of fused 5-rings.
42 30-50%10-20%Ketene (

) or Propene fragment.

Key Insight: The presence of a strong m/z 96 peak is the "smoking gun" for the spiro[3.4]octan-1-one structure, resulting from the facile ejection of ethylene from the strained 4-membered ring.

References

  • National Institute of Standards and Technology (NIST). "cis-Bicyclo[3.3.0]-octan-2-one Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

  • Smith, R. M. "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience, 2nd Edition. (Standard reference for McLafferty and Alpha-cleavage rules).
  • PubChem. "Compound Summary: cis-Bicyclo[3.3.0]octan-2-one." National Library of Medicine. [Link]

  • Save My Exams. "Mass Spectrometry Fragmentation Patterns." (Educational resource for general ketone fragmentation mechanisms). [Link]

Sources

Validation

Comparative Spectral Analysis: IR Signatures of Lactam and Furan Moieties

Executive Summary In drug development, the integrity of the lactam ring (cyclic amide) and the furan ring (aromatic ether) is non-negotiable. For antibiotics like penicillins and cephalosporins, the -lactam ring is the p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development, the integrity of the lactam ring (cyclic amide) and the furan ring (aromatic ether) is non-negotiable. For antibiotics like penicillins and cephalosporins, the


-lactam ring is the pharmacophore; its rupture signals potency loss. Similarly, furan moieties serve as critical metabolic handles.

This guide moves beyond basic spectral assignment. It compares the vibrational physics of these rings against their acyclic and saturated counterparts, providing a rigorous, self-validating framework for identifying these moieties using FTIR spectroscopy.

Part 1: The Physics of Ring Strain (Mechanistic Grounding)

To interpret these bands accurately, one must understand the causality of the spectral shifts. The vibrational frequency (


) of the carbonyl (

) or ether (

) bond is governed by Hooke’s Law, modified by electronic effects.
1. The Lactam "Strain Effect"

In acyclic amides, resonance delocalization of the nitrogen lone pair into the carbonyl oxygen lowers the


 bond order, reducing its stretching frequency to ~1650–1690 cm⁻¹.
  • Mechanism: As the lactam ring size decreases (6

    
     5 
    
    
    
    4 members), the internal bond angles are forced below the ideal
    
    
    (120°) or
    
    
    (109.5°) geometry.
  • Consequence: To relieve strain, the ring bonds utilize more

    
    -character. This forces the exocyclic 
    
    
    
    bond to adopt more
    
    
    -character.
  • Result: Higher

    
    -character strengthens the 
    
    
    
    bond, shifting the absorption to higher wavenumbers .
2. Furan vs. Tetrahydrofuran (Aromaticity)
  • Furan: Aromatic.[1] The oxygen lone pair participates in the

    
    -system. The 
    
    
    
    bonds are intermediate in length. The
    
    
    bonds are
    
    
    hybridized (>3000 cm⁻¹).
  • Tetrahydrofuran (THF): Saturated.[2] No

    
    -system. The 
    
    
    
    bonds are
    
    
    hybridized (<3000 cm⁻¹).
Part 2: Comparative Analysis – Lactams

The following table provides a definitive comparison of lactam ring sizes against acyclic alternatives.

Table 1: Carbonyl (


) Stretching Frequencies by Ring Size 
MoietyRing SizeHybridization StrainCharacteristic Band (cm⁻¹)Key Differentiator

-Lactam
4-memberedExtreme1760 – 1780 Distinctly isolated from other carbonyls.

-Lactam
5-memberedModerate1700 – 1750 Overlaps with esters; confirm with N-H bands.

-Lactam
6-memberedMinimal1660 – 1680 Indistinguishable from acyclic amides without fingerprinting.
Fused

-Lactam
4-membered (Fused)Very High1770 – 1780 Fusion (e.g., Penicillins) further increases strain/frequency.
Acyclic Amide N/ANone1650 – 1690"Amide I" band; broad and intense.
Critical Application: Penicillins vs. Cephalosporins

Both contain


-lactam rings, but the fusion alters the frequency slightly due to the adjacent ring's conformation.[3]
  • Penicillins (Thiazolidine fusion):

    
     typically 1770–1780 cm⁻¹ .
    
  • Cephalosporins (Dihydrothiazine fusion):

    
     typically 1760–1775 cm⁻¹ .
    
  • Note: The shift is subtle; differentiation often requires second-derivative analysis or observation of the carboxylate coupling.

Part 3: Comparative Analysis – Furans

Distinguishing a furan pharmacophore from a saturated ether (like THF) or a standard alkene is critical for structural confirmation.

Table 2: Furan vs. Saturated/Acyclic Analogs

FeatureFuran (Aromatic)Tetrahydrofuran (Saturated)Acyclic Ether
C-H Stretch > 3000 cm⁻¹ (3100–3150)< 3000 cm⁻¹ (2850–2950)< 3000 cm⁻¹
Ring Skeletal ~1500 & ~1600 cm⁻¹ (Doublet)AbsentAbsent
C=C Stretch ~1640 cm⁻¹ (Weak/Med)Absent1640–1680 cm⁻¹ (if alkene present)
C-O-C Stretch 1225 & 1020 cm⁻¹ (Asym/Sym)1075 cm⁻¹ (Broad)1050–1150 cm⁻¹
Part 4: Visualization of Logic Pathways
Diagram 1: Spectral Identification Logic Tree

This decision tree guides the analyst through the identification of a high-frequency carbonyl band.

LactamID Start Unknown Spectrum Analyze Carbonyl Region CheckCO Strong Band 1650 - 1800 cm⁻¹? Start->CheckCO NoCO Not a Lactam/Amide CheckCO->NoCO No FreqCheck Check Wavenumber (ν) CheckCO->FreqCheck Yes HighFreq ν > 1760 cm⁻¹ FreqCheck->HighFreq MidFreq 1700 < ν < 1750 cm⁻¹ FreqCheck->MidFreq LowFreq 1650 < ν < 1690 cm⁻¹ FreqCheck->LowFreq Beta Potential β-Lactam (Check for Ester overlap) HighFreq->Beta Gamma Potential γ-Lactam (5-membered) MidFreq->Gamma Delta δ-Lactam or Acyclic Amide LowFreq->Delta Confirm Confirm with N-H Stretch (3200-3400 cm⁻¹) Beta->Confirm Gamma->Confirm Delta->Confirm

Caption: Logical workflow for assigning lactam ring size based on carbonyl stretching frequency.

Part 5: Validated Experimental Protocol (ATR-FTIR)

Objective: Obtain high-fidelity spectra of solid pharmaceutical intermediates containing lactam/furan moieties without KBr pellet preparation artifacts (e.g., ion exchange or ring opening due to pressure/moisture).

Method: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe Crystal.

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Energy Throughput: Ensure energy meter reads >95% of the installed baseline.

    • Background: Collect 32 scans of the clean air background. Verify no atmospheric

      
       (jagged peaks at 3600–3800 cm⁻¹) or 
      
      
      
      (doublet at 2350 cm⁻¹). Correction: Purge with dry
      
      
      if necessary.
    • Calibration: Run a Polystyrene standard. Confirm the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

  • Sample Preparation:

    • Solids: Grind coarse crystals into a fine powder using an agate mortar. (Note: Large crystals scatter IR light, causing "Christiansen effect" baseline distortion).

    • Liquids: No preparation needed.

  • Acquisition:

    • Place ~10 mg of sample on the center of the crystal.

    • Pressure Application: Lower the anvil. Apply pressure until the absorbance of the strongest peak is between 0.1 and 1.0 A. Caution: Over-pressure can shift bands in soft polymorphic crystals; maintain consistent torque.

    • Parameters:

      • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (for splitting analysis).

      • Scans: 16 (Routine) or 64 (High S/N).

      • Range: 4000 – 600 cm⁻¹.

  • Data Processing:

    • Apply ATR Correction (software algorithm) to account for the depth of penetration (

      
      ) dependence on wavelength (
      
      
      
      ). This makes relative intensities comparable to Transmission spectra databases.
Diagram 2: ATR Experimental Workflow

ATRWorkflow Clean Clean Crystal (Isopropanol) Background Acquire Background (Air/N₂) Clean->Background Sample Apply Sample (Cover Crystal) Background->Sample Pressure Apply Pressure (Monitor Contact) Sample->Pressure Scan Acquire Spectrum (16-64 Scans) Pressure->Scan Process ATR Correction & Baseline Fix Scan->Process

Caption: Standardized ATR-FTIR acquisition workflow for solid pharmaceutical samples.

Part 6: Case Study – Monitoring -Lactam Hydrolysis

Scenario: A stability study of a Penicillin G derivative. Hypothesis: Moisture ingress will hydrolyze the


-lactam ring, forming a penicilloic acid derivative.

Spectral Evidence:

  • Time 0: Strong, sharp band at 1775 cm⁻¹ (Intact

    
    -lactam).
    
  • Time X (Degradation):

    • Diminution of the 1775 cm⁻¹ band.

    • Emergence of a new band at ~1660 cm⁻¹ (Secondary amide from the opened ring).

    • Emergence of a broad band at 1700–1730 cm⁻¹ (Carboxylic acid

      
      ).
      
References
  • Lactam Ring Strain & Basicity: Wan, P., Modro, T. A., & Yates, K. (1980).[4] The kinetics and mechanism of acid catalysed hydrolysis of lactams.[4] Canadian Journal of Chemistry. Link

  • Furan Characteristic Bands: NIST Chemistry WebBook, SRD 69. Tetrahydrofuran IR Spectrum.[5][6][7][8]Link

  • ATR-FTIR Validation: Sinha, N., et al. (2020).[9] Analytical validation of an ATR-FTIR based method for quantifying the amount of polysorbate 80 adsorbed on PLGA nanoparticles. Analytical Methods (RSC).[9] Link

  • Penicillin vs. Cephalosporin Structure: Romano, A., et al. (2010). Cross-Reactivity Between Cephalosporins and Penicillins.[10][11]Link

  • General IR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard Reference Text).

Sources

Comparative

A Comparative Guide to the Chemical and Metabolic Stability of 2-Azaspiro[3.4]octan-1-one and Monocyclic Lactams

Introduction In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. Among the myriad of heterocyclic structures, lactams (cy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of a candidate's ultimate success. Among the myriad of heterocyclic structures, lactams (cyclic amides) are a recurring motif, central to the pharmacology of numerous therapeutic agents, most notably the β-lactam antibiotics. However, the inherent reactivity of the lactam ring, while essential for the mechanism of action of certain drugs, can also be a liability, leading to chemical and metabolic instability that curtails oral bioavailability and in vivo half-life.[1] This guide provides a comparative analysis of the stability of the spirocyclic β-lactam, 2-azaspiro[3.4]octan-1-one, against its simpler monocyclic counterparts, γ-lactam (2-pyrrolidinone) and δ-lactam (2-piperidinone).

While direct, head-to-head comparative experimental data for 2-azaspiro[3.4]octan-1-one is not extensively available in public literature, this guide will synthesize established principles of chemical reactivity and metabolic degradation to provide a robust predictive comparison. Furthermore, we will furnish detailed, field-proven experimental protocols to empower researchers to conduct their own definitive stability assessments.

Structural Considerations: The Foundation of Stability

The stability of a lactam is fundamentally dictated by its three-dimensional structure, which influences ring strain and the resonance stabilization of the amide bond.

  • Monocyclic Lactams (γ- and δ-Lactams): 2-pyrrolidinone (a 5-membered γ-lactam) and 2-piperidinone (a 6-membered δ-lactam) possess relatively low ring strain. Their amide bonds can adopt a planar conformation, allowing for effective resonance delocalization of the nitrogen lone pair into the carbonyl group. This resonance imparts significant double-bond character to the C-N bond, enhancing its stability and reducing the electrophilicity of the carbonyl carbon, thus lowering its susceptibility to nucleophilic attack and hydrolysis.[2]

  • 2-Azaspiro[3.4]octan-1-one (a Spirocyclic β-Lactam): This molecule features a four-membered β-lactam ring fused to a five-membered cyclopentane ring at a spirocyclic junction. The defining characteristic of β-lactams is their significant ring strain, a consequence of forcing the bond angles to deviate substantially from the ideal tetrahedral (109.5°) or trigonal planar (120°) geometries.[3] This strain has two major consequences for stability:

    • Reduced Amide Resonance: The geometric constraints of the four-membered ring prevent the nitrogen atom from achieving the planarity required for optimal resonance stabilization with the carbonyl group.[4] This lack of stabilization increases the single-bond character of the amide bond and heightens the electrophilicity of the carbonyl carbon.

    • Increased Susceptibility to Nucleophilic Attack: The strained ring is energetically predisposed to open upon nucleophilic attack at the carbonyl carbon, as this relieves the inherent strain.[5]

The spirocyclic fusion in 2-azaspiro[3.4]octan-1-one introduces additional conformational rigidity, which can further influence its interaction with the surrounding environment and metabolizing enzymes. Spirocyclic structures are often explored in drug discovery to enhance metabolic stability by limiting the number of available sites for enzymatic attack and by creating a more three-dimensional shape that may not be an ideal substrate for degradative enzymes.[6][7]

Comparative Stability Analysis

Based on the fundamental principles outlined above, we can predict the relative stability of these lactams.

Chemical Stability (Hydrolysis)

The susceptibility of a lactam to hydrolysis is highly dependent on pH.[8][9] Both acid- and base-catalyzed hydrolysis can occur, with the rate of degradation typically following a U-shaped profile as a function of pH.[8]

Lactam StructurePredicted Relative Stability to HydrolysisRationale
2-Azaspiro[3.4]octan-1-one Low High ring strain and reduced amide resonance make the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by water or hydroxide ions.[3][4]
2-Pyrrolidinone (γ-Lactam) High Lower ring strain and good amide resonance stabilization reduce the electrophilicity of the carbonyl carbon.[2]
2-Piperidinone (δ-Lactam) High Similar to γ-lactam, the six-membered ring is relatively strain-free, leading to a stable amide bond.[2]

Kinetic studies on various lactams have shown that β-lactams are significantly more reactive towards hydrolysis than their larger-ring counterparts.[2] While the spirocyclic nature of 2-azaspiro[3.4]octan-1-one might introduce some steric hindrance around the carbonyl group, the overwhelming effect of the β-lactam ring strain is expected to dominate its chemical reactivity, making it considerably less stable to hydrolysis than 2-pyrrolidinone or 2-piperidinone.

Metabolic Stability

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family located in the liver.[10]

Lactam StructurePredicted Relative Metabolic StabilityRationale
2-Azaspiro[3.4]octan-1-one Moderate to High While the β-lactam ring is chemically reactive, it is not a typical substrate for CYP enzymes. The spirocyclic and compact nature of the molecule may sterically hinder access to potential oxidation sites on the cyclopentane ring, thus improving metabolic stability.[6][7]
2-Pyrrolidinone (γ-Lactam) Moderate Can be metabolized by various microorganisms through hydrolysis to γ-aminobutyric acid (GABA).[11][12] In mammals, its metabolism is less clearly defined but it is considered relatively stable.
2-Piperidinone (δ-Lactam) Moderate Studies have shown that 2-piperidinone can be a substrate for CYP2E1, undergoing hydroxylation.[13][14][15] Its levels in urine have been inversely correlated with CYP2E1 activity.[13][16]

Here, the spirocyclic nature of 2-azaspiro[3.4]octan-1-one is predicted to confer an advantage. While the monocyclic lactams present aliphatic rings that are potential sites for oxidative metabolism, the spirocyclic scaffold can shield these positions or present a conformation that is a poor fit for the active sites of metabolizing enzymes.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of these lactams, the following standardized assays are recommended.

Chemical Stability (pH-Dependent Hydrolysis)

This experiment determines the rate of hydrolysis of the test compounds at different pH values.

Chemical_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (e.g., pH 2, 4, 7.4, 9) C Add Lactam Stock to Pre-warmed Buffers (e.g., 37°C) A->C B Prepare Stock Solutions of Lactams in Organic Solvent (e.g., DMSO, Acetonitrile) B->C D Incubate at Constant Temperature (37°C) C->D E Withdraw Aliquots at Time Points (t=0, 1, 2, 4, 8, 24h) D->E F Quench Reaction (e.g., with Acetonitrile) E->F G Analyze by LC-MS/MS to Quantify Remaining Parent Compound F->G H Plot ln([Compound]) vs. Time and Determine Half-Life (t½) G->H

Caption: Workflow for pH-dependent chemical stability assay.

  • Buffer Preparation: Prepare a series of buffers covering a physiologically and chemically relevant pH range (e.g., pH 2.0, 4.0, 7.4, and 9.0).

  • Stock Solution Preparation: Prepare 10 mM stock solutions of 2-azaspiro[3.4]octan-1-one, 2-pyrrolidinone, and 2-piperidinone in a suitable organic solvent like DMSO or acetonitrile.

  • Incubation:

    • Pre-warm the buffer solutions to 37°C.

    • Initiate the reaction by adding a small volume of the lactam stock solution to each buffer to achieve a final concentration of 10 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the reaction kinetics.

    • Incubate the solutions at 37°C in a shaking water bath.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 50 µL) from each incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a larger volume (e.g., 150 µL) of cold acetonitrile containing an internal standard. This will precipitate any proteins (if present in a more complex matrix) and stop the hydrolysis.

  • Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the concentration of the remaining parent lactam.

  • Data Analysis:

    • For each pH, plot the natural logarithm of the remaining lactam concentration versus time.

    • The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.

Metabolic Stability (In Vitro Liver Microsomal Assay)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Lactam Solutions in Buffer C Pre-incubate Lactam with Microsomes at 37°C A->C B Prepare Liver Microsomes (e.g., Human, Rat) and NADPH Cofactor Solution B->C D Initiate Reaction by Adding NADPH C->D E Incubate at 37°C D->E F Withdraw Aliquots at Time Points (t=0, 5, 15, 30, 60 min) E->F G Quench with Cold Acetonitrile + Internal Standard F->G H Analyze by LC-MS/MS G->H I Calculate In Vitro Half-Life (t½) and Intrinsic Clearance (Clint) H->I

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

  • Reagent Preparation:

    • Prepare a solution of the test lactam in phosphate buffer (pH 7.4).

    • Thaw pooled liver microsomes (e.g., human or rat) on ice.

    • Prepare a solution of the NADPH cofactor regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, combine the test lactam solution and the liver microsome suspension. Include a negative control without NADPH.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells (except the negative control). The final protein concentration should be around 0.5-1.0 mg/mL and the test compound concentration around 1 µM.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent lactam.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • Calculate the in vitro half-life (t½) from the slope of the linear portion of the curve (t½ = 0.693 / slope).

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration).

Conclusion

The structural dichotomy between the strained, spirocyclic β-lactam 2-azaspiro[3.4]octan-1-one and the relaxed monocyclic γ- and δ-lactams provides a compelling basis for a comparative stability analysis.

  • Chemical Stability: 2-Azaspiro[3.4]octan-1-one is predicted to be significantly less stable towards hydrolysis than 2-pyrrolidinone and 2-piperidinone due to the inherent ring strain of the β-lactam moiety.[2][4] This high reactivity is a hallmark of four-membered lactam rings.

  • Metabolic Stability: Conversely, the spirocyclic scaffold of 2-azaspiro[3.4]octan-1-one is anticipated to confer superior metabolic stability compared to its monocyclic counterparts.[6] Its rigid, three-dimensional structure may prevent efficient binding to the active sites of metabolic enzymes like CYP450s, which are known to hydroxylate less sterically hindered aliphatic rings, such as that found in 2-piperidinone.[13][15]

For drug development professionals, this trade-off is a critical design consideration. The enhanced metabolic stability of the spirocyclic scaffold may lead to a longer in vivo half-life, a desirable pharmacokinetic property. However, this must be balanced against the potential for poor chemical stability, which could impact shelf-life and behavior in different physiological environments. The experimental protocols detailed in this guide provide a clear and robust framework for quantifying these properties, enabling data-driven decisions in the design and selection of novel therapeutic agents.

References

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (2022, March 24). Frontiers. Retrieved from [Link]

  • Safety Data Sheet 2-Piperidinone. metasci. Retrieved from [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Retrieved from [Link]

  • 2-Pyrrolidone | C4H7NO. PubChem. Retrieved from [Link]

  • METABOLISM OF 2-PYRROLIDONE AND y-AMINOBUTYRIC ACID BY PSEUDOMONAS AERUGINOSA. ASM Journals. Retrieved from [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLOS ONE. (2020, July 20). Retrieved from [Link]

  • Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis. ResearchGate. Retrieved from [Link]

  • Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future. ACS Publications. (2018, August 24). Retrieved from [Link]

  • Identification of 2-piperidone as a biomarker of CYP2E1 activity through metabolomic phenotyping. PubMed. Retrieved from [Link]

  • The proposed pathway for the formation of 2-piperidinones 4 and 5. ResearchGate. Retrieved from [Link]

  • why does the beta lactam ring have higher reactivity? So confused : r/Mcat. Reddit. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. RSC Publishing. Retrieved from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy. (2024, February 8). Retrieved from [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. Retrieved from [Link]

  • Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles. ResearchGate. Retrieved from [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. PMC. Retrieved from [Link]

  • 2-Piperidinone. Grokipedia. Retrieved from [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. ASM Journals. Retrieved from [Link]

  • Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. PMC. Retrieved from [Link]

  • Facile Synthesis of 2‐azaspiro[3.4]octane. The Royal Society of Chemistry. Retrieved from [Link]

  • Facile synthesis of 2-azaspiro[3.4]octane. ResearchGate. Retrieved from [Link]

  • An update on the synthesis and reactivity of spiro-fused β-lactams. ResearchGate. Retrieved from [Link]

  • (PDF) Identification of 2-Piperidone as a Biomarker of CYP2E1 Activity Through Metabolomic Phenotyping. ResearchGate. Retrieved from [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. MDPI. (2024, January 8). Retrieved from [Link]

  • Synthesis of novel azaspiro[3.4]octanes as multifunctional modules in drug discovery. Europe PMC. Retrieved from [Link]

  • Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. PubMed. Retrieved from [Link]

  • Stability of β-lactam antibiotics in bacterial growth media. PLOS. (2020, July 20). Retrieved from [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. PMC. Retrieved from [Link]

  • 2-Pyrrolidone. Wikipedia. Retrieved from [Link]

  • Mechanism of enamine hydrolysis. American Chemical Society. Retrieved from [Link]

  • Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. (2023, March 23). Retrieved from [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Longdom Publishing. Retrieved from [Link]

  • Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. MDPI. (2023, March 10). Retrieved from [Link]

  • (PDF) Identification and Profiling of a Novel Diazaspiro[3.4]octane Chemical Series Active against Multiple Stages of the Human Malaria Parasite Plasmodium falciparum and Optimization Efforts. ResearchGate. Retrieved from [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling and Disposal of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one

This document provides a detailed protocol for the safe handling, use, and disposal of the novel research compound, 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS No. 1865196-56-0).[1] As a Senior Application Scientist,...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, use, and disposal of the novel research compound, 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one (CAS No. 1865196-56-0).[1] As a Senior Application Scientist, this guide is formulated to move beyond a simple checklist, providing the underlying scientific rationale for each procedural step. Our objective is to empower researchers with the knowledge to manage this compound safely and effectively, ensuring both personal safety and the integrity of your research.

Disclaimer: As of the date of this guide, a specific Safety Data Sheet (SDS) for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one is not publicly available. The following procedures and recommendations are therefore based on an expert synthesis of data from structurally related compounds, specifically the known hazards of the furan moiety and general safety protocols for novel heterocyclic and spirocyclic molecules.[2][3][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific facilities and local regulations.

Predicted Hazard Profile and Compound-Specific Data

The primary safety concerns for this compound are derived from its constituent chemical groups: the furan ring and the azaspiro-octanone core. Furan and its derivatives are known to be toxic, irritant, flammable, and can potentially form explosive peroxides upon exposure to air and light.[5][6][7][8]

Compound Identification DataReference
CAS Number 1865196-56-0[1]
Molecular Formula C11H13NO2[1]
Molecular Weight 191.2264 g/mol [1]
Predicted Hazard Class Rationale and Potential Effects Authoritative Source
Acute Toxicity (Oral, Inhalation, Dermal) Furan derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[5][7] Vapors may cause dizziness and drowsiness.[9],
Skin Corrosion/Irritation Expected to cause skin irritation upon contact. Similar heterocyclic compounds are classified as skin irritants.[3][4][10]
Serious Eye Damage/Irritation Expected to cause serious eye irritation or damage. Direct contact with similar compounds requires immediate and prolonged rinsing.[4][9][11]
Respiratory Irritation Inhalation of dust or vapors may cause respiratory tract irritation.[3][9][10] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
Peroxide Formation The furan moiety is known to form explosive peroxides upon prolonged storage and exposure to air and light.[7] Containers should be dated upon receipt and opening.

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to create a reliable barrier between the researcher and the chemical.[12] The following PPE is mandatory for all handling operations.

Protection Area Required PPE Justification & Best Practices
Eye & Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A full-face shield must be worn over goggles when handling >1g or during procedures with a high splash risk.[13]Protects against splashes and potential dust irritation.[14] Safety glasses are insufficient. Face shields must never be used as primary eye protection.[13]
Hand Protection Nitrile or Neoprene gloves. Consider double-gloving.Provides protection against skin absorption and irritation.[9][14] Gloves must be inspected for defects before use and removed using the proper technique to avoid contaminating skin. Dispose of gloves immediately after handling.[9]
Body Protection Flame-resistant laboratory coat, fully fastened. Long pants and closed-toe, chemical-resistant footwear.Protects skin from accidental contact and spills.[9][13] Ensures no skin is exposed between the shoe and pant leg.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 for solids, or an organic vapor cartridge respirator if creating aerosols) may be required if work cannot be conducted in a fume hood or if exposure limits are exceeded.[11][15]Prevents inhalation of airborne particles or vapors.[14] Use of a respirator requires prior medical clearance, training, and fit-testing by your institution's EHS department.[9]

Operational Plan: A Step-by-Step Handling Protocol

All handling of 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one must be performed inside a certified chemical fume hood to minimize inhalation exposure.[6]

Pre-Handling Inspection and Preparation
  • Verify Chemical Identity: Confirm the container label matches the intended chemical (CAS No. 1865196-56-0).

  • Inspect Container: Check for any signs of damage or leakage.

  • Check for Peroxides: Due to the furan moiety, it is prudent to check for peroxide formation, especially if the container has been opened previously or stored for an extended period.[7][9] Visually inspect for crystals around the cap. If suspected, consult your EHS department for testing and disposal procedures.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvent, waste containers) is inside the fume hood before introducing the compound.

  • Don PPE: Put on all required PPE as detailed in Section 2.

Weighing and Transfer
  • Tare Balance: Place a clean weigh boat on the analytical balance inside the fume hood and tare it.

  • Transfer Solid: Using a clean spatula, carefully transfer the desired amount of the solid compound to the weigh boat. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.

  • Record Weight: Securely close the primary container and record the final weight.

  • Dissolution (if applicable): Add the weighed solid to your reaction vessel. If dissolving, add the solvent slowly to prevent splashing.

Post-Handling and Cleanup
  • Decontaminate: Wipe down the spatula, balance, and any surfaces inside the fume hood that may have come into contact with the chemical using a suitable solvent (e.g., ethanol or isopropanol), collecting the waste for proper disposal.

  • Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination.

  • Wash Hands: Immediately wash hands thoroughly with soap and water after removing gloves.[9]

Emergency Procedures
Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek immediate medical attention.[9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5][11] Remove contact lenses if possible. Seek immediate medical attention.[9]
Inhalation Move the individual to fresh air immediately.[5][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Minor Spill (<1g) Wearing full PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[6][16] Collect the material in a sealed, labeled container for hazardous waste disposal.[2] Clean the area with a suitable solvent.
Major Spill (>1g) Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line. Do not attempt to clean it up yourself.

Visualization of Key Workflows

The following diagrams illustrate the critical workflows for handling and disposing of this compound.

G cluster_prep Preparation Phase cluster_handle Handling Phase (in Fume Hood) cluster_clean Cleanup & Disposal Phase prep1 Verify Chemical & Inspect Container prep2 Confirm Fume Hood is Operational prep1->prep2 prep3 Don Full PPE (Sec. 2) prep2->prep3 handle1 Weigh Compound Carefully prep3->handle1 Begin Work handle2 Transfer to Reaction Vessel handle1->handle2 handle3 Close Primary Container handle2->handle3 clean1 Decontaminate Surfaces & Tools handle3->clean1 clean2 Segregate Waste (Sec. 5) clean1->clean2 clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Handling Workflow for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one.

Disposal Plan: Ensuring Regulatory Compliance

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[5][17] Never dispose of this compound down the drain or in regular trash.[2]

Waste Segregation

Proper segregation is critical to prevent dangerous reactions in waste containers.

  • Solid Waste: Includes excess compound and any contaminated solids (e.g., weigh boats, absorbent material from spills). Place in a dedicated, sealed, and clearly labeled hazardous waste container.[2]

  • Liquid Waste: Includes reaction mixtures and solvent used for cleaning. Collect in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated PPE: Disposable items like gloves and bench paper should be collected in a separate, sealed bag or container designated for solid hazardous waste.

G cluster_waste_streams Waste Segregation cluster_containers Containerization start Waste Generated solid Contaminated Solids (e.g., excess compound, weigh paper) start->solid liquid Contaminated Liquids (e.g., reaction quench, rinsate) start->liquid ppe Contaminated PPE (e.g., gloves, wipes) start->ppe solid_container Hazardous Solid Waste Container solid->solid_container liquid_container Hazardous Liquid Waste Container liquid->liquid_container ppe->solid_container end Store in Satellite Accumulation Area for EHS Pickup solid_container->end liquid_container->end

Caption: Waste Disposal Pathway for 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one.

Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Keep waste containers tightly sealed and store them in a designated satellite accumulation area.[2] Ensure secondary containment is used to prevent spills.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

By adhering to this comprehensive guide, researchers can confidently and safely work with 3-(Furan-2-yl)-2-azaspiro[3.4]octan-1-one, upholding the highest standards of laboratory safety and scientific integrity.

References

  • Chemos GmbH&Co.KG. Safety Data Sheet: Furan-d4. [Link]

  • University of California, Merced. Standard Operating Procedure: Tetrahydrofuran. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Carlos Árboles. The importance of Personal Protective Equipment in the handling of chemicals. [Link]

  • Organic Syntheses. Furan - Safety and Waste Disposal Information. [Link]

  • ACS Material. PPE and Safety for Chemical Handling. [Link]

  • INDOFINE Chemical Company, Inc. SAFETY DATA SHEET: 2,9-DIOXA-6-AZASPIRO[3.5]NONANE-6-CARBOXYLIC ACID tert-BUTYLESTER. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.